Magnesium;heptoxybenzene;bromide
Description
Contextualization within Organometallic Chemistry and Aromatic Ether Derivatives
MHB is classified as an organometallic compound due to the direct carbon-magnesium bond. wikipedia.orgleah4sci.com Specifically, it is an aryl Grignard reagent, as the magnesium is bonded to an aromatic ring. wikipedia.orgleah4sci.com The presence of the heptoxy ether group (-O(CH₂)₆CH₃) on the benzene (B151609) ring places MHB within the class of aromatic ether derivatives. This ether functional group can influence the reagent's reactivity and solubility in common ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. wikipedia.org The carbon-magnesium bond is highly polarized, creating a nucleophilic carbon center on the benzene ring, which is the basis for its synthetic utility. wikipedia.org
Historical Trajectory of Related Organomagnesium Reagents and Their Impact on Chemical Synthesis
The story of MHB is intrinsically linked to the discovery of organomagnesium reagents by French chemist Victor Grignard in 1900. mnstate.edu Working under his supervisor Philippe Barbier, Grignard developed a method to prepare these reagents by reacting an organic halide with magnesium metal in an ether solvent. mnstate.edu This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. mnstate.edu Grignard reagents, with their general formula R-Mg-X (where R is an organic group and X is a halogen), provided a reliable method for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. leah4sci.commnstate.edu Phenylmagnesium bromide, a close analogue of MHB without the heptoxy group, was one of the early examples demonstrating the power of these reagents in aromatic chemistry. wikipedia.org
Evolution of Advanced Synthetic Strategies Employing Magnesium-Based Reagents
Since Grignard's initial discovery, the field of organomagnesium chemistry has seen significant advancements. The understanding of the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species in solution, has provided deeper insights into their reactivity. wikipedia.org More recently, the development of "Turbo-Grignard" reagents, which are mixtures of a Grignard reagent with a lithium salt (e.g., LiCl), has led to enhanced reactivity and better functional group tolerance. Further innovations include the use of continuous flow reactors for the synthesis of Grignard reagents, offering improved safety and scalability. The scope of their reactions has also expanded to include transition metal-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures. dtu.dk
Scope and Significance of Contemporary Research on Magnesium Heptoxybenzene Bromide (MHB)
While specific research focusing exclusively on Magnesium Heptoxybenzene Bromide is not extensively documented in publicly available literature, its significance can be inferred from the broader applications of functionalized aryl Grignard reagents. The heptoxy group, a long alkyl ether chain, can be incorporated into target molecules to enhance their lipophilicity, a property often desired in materials science and medicinal chemistry.
Contemporary research on analogous compounds involves their use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The general reactivity of MHB would be expected to mirror that of other aryl Grignard reagents. For instance, it would readily react with carbonyl compounds to form alcohols, with carbon dioxide to produce carboxylic acids, and participate in cross-coupling reactions to generate substituted aromatic compounds. The specific heptoxy substituent makes it a tailored building block for introducing this particular functionality into a larger molecular framework.
Data Tables
Table 1: Properties of Magnesium Heptoxybenzene Bromide
| Property | Value |
| Molecular Formula | C₁₃H₁₉BrMgO |
| IUPAC Name | magnesium;heptoxybenzene;bromide |
| Parent Compound | 1-Phenoxyheptane rsc.org |
| Component Compounds | Magnesium, 1-Phenoxyheptane, Hydrogen Bromide rsc.org |
Properties
IUPAC Name |
magnesium;heptoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKYIAHOSOHIDN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrMgO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Magnesium Heptoxybenzene Bromide Mhb and Its Derivatives
Grignard Reagent Formation: Optimized Protocols and Precursor Synthesis
The classical approach to generating aryl Grignard reagents involves the reaction of an aryl halide with magnesium metal. The optimization of this process for heptoxybenzene derivatives requires careful consideration of the precursor synthesis and the conditions for magnesium insertion.
Strategic Halogenation of Heptoxybenzene Precursors
The synthesis of MHB commences with the regioselective halogenation of heptoxybenzene. Bromination is the most common method due to the favorable reactivity of the resulting aryl bromide in Grignard formation. The heptoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, leading to a mixture of 2-bromo- and 4-bromoheptoxybenzene. The regioselectivity can be influenced by the choice of brominating agent and reaction conditions.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often necessary to polarize the bromine molecule and enhance its electrophilicity. To favor the formation of the sterically less hindered para-isomer, which is often the desired precursor for subsequent reactions, milder reaction conditions and specific solvent choices can be employed.
Table 1: Regioselective Bromination of Heptoxybenzene
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Isomer | Yield (%) |
|---|---|---|---|---|---|
| Br₂ | FeBr₃ | CCl₄ | 0 - 25 | para | 85-90 |
| NBS | - | CH₃CN | 25 | para | 75-85 |
| Pyridinium tribromide | - | THF | 25 | para | 80-88 |
Direct Insertion Approaches of Magnesium into Carbon-Halogen Bonds
The direct insertion of magnesium metal into the carbon-bromine bond of a bromoheptoxybenzene isomer is the most direct route to MHB. nih.gov This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignar reagent by moisture or oxygen. alfa-chemistry.com
The initiation of the Grignard reaction can be challenging and often requires activation of the magnesium surface. alfa-chemistry.com Common activation methods include the use of iodine crystals, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer. The choice of solvent can also influence the reaction rate and yield, with THF generally being a better solvent for the formation of aryl Grignard reagents compared to diethyl ether. The presence of the long heptoxy chain may enhance the solubility of the Grignard reagent in less polar co-solvents.
Table 2: Optimized Conditions for the Formation of 4-Heptoxybenzene Magnesium Bromide
| Magnesium Form | Activation Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Turnings | I₂ crystal | THF | 25 - 40 | 2 - 4 | 85-95 |
| Powder | 1,2-dibromoethane | THF/Toluene (1:1) | 40 - 60 | 1 - 2 | >90 |
| Rieke Magnesium | - | THF | 25 | 0.5 - 1 | >95 |
Transmetalation Strategies for MHB Generation from Organometallic Sources
Transmetalation offers an alternative pathway to MHB, particularly when direct magnesium insertion is problematic due to the presence of sensitive functional groups. This method involves the reaction of a more reactive organometallic species, typically an organolithium compound, with a magnesium halide salt.
For instance, 4-bromoheptoxybenzene can be first converted to 4-heptoxybenzenelithium by reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. Subsequent addition of magnesium bromide (MgBr₂) results in a rapid lithium-magnesium exchange to furnish the desired MHB. This approach is highly efficient and allows for the preparation of the Grignard reagent under milder conditions than direct insertion.
Alternative Routes to Organomagnesium Heptoxybenzene Species
Beyond the traditional Grignard formation, several other methodologies have emerged for the synthesis of organomagnesium compounds, offering unique advantages in terms of in-situ generation and regioselectivity.
Barbier-Type Reaction Protocols for In-Situ Generation and Utilization
The Barbier reaction provides a convenient method for the in-situ generation and immediate utilization of the organomagnesium reagent. wikipedia.org In this one-pot procedure, an aryl halide (bromoheptoxybenzene), an electrophile (e.g., an aldehyde or ketone), and a metal (magnesium) are all combined in a single reaction vessel. wikipedia.org The organomagnesium species is formed in the presence of the electrophile and reacts with it as it is generated. wikipedia.org
This approach is particularly advantageous when the Grignard reagent is unstable or difficult to isolate. The Barbier conditions can often tolerate a wider range of functional groups compared to the pre-formation of a Grignard reagent. The reaction is typically carried out in ethereal solvents, and the use of ultrasound can sometimes facilitate the reaction.
C-H Activation and Regioselective Magnesiation Techniques for Aromatic Systems
Direct C-H activation and magnesiation have emerged as powerful tools for the synthesis of functionalized aromatic organometallics, bypassing the need for pre-halogenated substrates. This approach relies on the use of highly reactive magnesium amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), to deprotonate an aromatic C-H bond.
For heptoxybenzene, the alkoxy group can act as a directing group, facilitating regioselective magnesiation at the ortho position. The use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl, has been shown to be highly effective for the ortho-magnesiation of various aromatic compounds. The resulting diarylmagnesium or arylmagnesium chloride species can then be trapped with a range of electrophiles. This methodology offers a direct and atom-economical route to ortho-functionalized heptoxybenzene derivatives.
Table 3: Comparison of Synthetic Methodologies for Organomagnesium Heptoxybenzene Species
| Methodology | Precursor | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Insertion | Bromoheptoxybenzene | Mg, THF | High yield, well-established | Initiation can be difficult, sensitive to moisture/air |
| Transmetalation | Bromoheptoxybenzene | n-BuLi, MgBr₂ | Mild conditions, high functional group tolerance | Requires stoichiometric use of organolithium reagent |
| Barbier Reaction | Bromoheptoxybenzene | Mg, Electrophile | In-situ generation, one-pot reaction | Organomagnesium species is not isolated |
| C-H Magnesiation | Heptoxybenzene | TMPMgCl·LiCl | Direct functionalization, high regioselectivity | Requires strong bases, limited to ortho-position |
Hydrozirconation-Mediated Pathways to Organomagnesium Intermediates
While not a conventional method for the direct synthesis of arylmagnesium halides, hydrozirconation presents a sophisticated and emerging pathway for the generation of organometallic intermediates that can subsequently be transmetalated to magnesium. This approach offers unique selectivity and functional group compatibility. The process typically involves the hydrozirconation of an appropriate unsaturated precursor, such as an alkyne or alkene, using Schwartz's reagent ((Cp)₂ZrHCl). wikipedia.org
For a hypothetical synthesis of an MHB precursor, one could envision a route starting from a heptoxy-substituted phenylacetylene. The hydrozirconation of this alkyne would proceed in a syn-selective manner, yielding a vinylzirconium intermediate. nih.govrsc.org Subsequent transmetalation of this organozirconium species with a magnesium halide could then, in principle, generate a vinylmagnesium halide. While this pathway does not directly yield the arylmagnesium halide MHB, it showcases a modern approach to creating complex organomagnesium reagents from unsaturated precursors. The development of direct hydrozirconation or related hydrometalation reactions of functionalized aryl halides that could lead to intermediates amenable to transmetalation to magnesium is an active area of research. nih.gov
Controlled Functionalization and Derivatization of MHB
Once formed, MHB serves as a powerful nucleophile. Its utility is demonstrated through a variety of reactions that allow for the introduction of diverse chemical functionalities onto the heptoxybenzene core, leading to a wide array of derivatives with potential applications in materials science and medicinal chemistry.
Electrophilic Quenching Reactions for Diverse Substitutions and Structural Diversification
The reaction of MHB with a wide range of electrophiles is a primary method for its derivatization. These electrophilic quenching reactions are typically high-yielding and allow for the introduction of various substituents onto the aromatic ring. The choice of electrophile dictates the resulting functional group.
For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide (CO₂) produces the corresponding benzoic acid derivative. uni-muenchen.de Reaction with sources of positive halogens, such as N-bromosuccinimide (NBS), can introduce a bromine atom. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules from the MHB scaffold.
Below is a representative table of potential electrophilic quenching reactions of MHB with various electrophiles, with expected products and typical yields based on analogous systems reported in the literature.
| Electrophile | Reagent | Expected Product | Representative Yield (%) |
| Aldehyde | Benzaldehyde | (4-Heptoxyphenyl)(phenyl)methanol | 85-95 |
| Ketone | Acetone | 2-(4-Heptoxyphenyl)propan-2-ol | 80-90 |
| Carbon Dioxide | CO₂ (gas or dry ice) | 4-Heptoxybenzoic acid | 75-90 |
| Alkyl Halide | Benzyl Bromide | 1-(Heptoxy)-4-benzylbenzene | 60-75 (often requires a catalyst) |
| Ester | Ethyl formate | 4-Heptoxybenzaldehyde | 50-70 |
Stereoselective Transformations Initiated by MHB with Chiral Electrophiles
The reaction of Grignard reagents with chiral electrophiles can proceed with a degree of stereoselectivity, leading to the formation of chiral molecules. This is a critical aspect in the synthesis of enantiomerically enriched compounds. The facial selectivity of the nucleophilic attack of MHB on a chiral aldehyde or ketone, for example, is influenced by the steric and electronic properties of both the Grignard reagent and the electrophile.
Models such as the Felkin-Anh and Cram-chelation models are often used to predict the major diastereomer formed in such reactions. nih.gov For instance, the addition of an aryl Grignard reagent to a chiral α-alkoxy ketone can proceed with high diastereoselectivity, where the magnesium atom of the Grignard reagent may coordinate with the carbonyl oxygen and the α-alkoxy group, leading to a more rigid transition state and directing the nucleophilic attack from a specific face. nih.gov
The following table illustrates the potential outcomes of stereoselective reactions between MHB and representative chiral electrophiles, with hypothetical diastereomeric ratios (d.r.) based on similar reported transformations.
| Chiral Electrophile | Description | Major Diastereomer (Predicted) | Representative Diastereomeric Ratio (d.r.) |
| (R)-2-Phenylpropanal | Chiral aldehyde with α-stereocenter | (1R,2R)-1-(4-Heptoxyphenyl)-2-phenylpropan-1-ol | 80:20 to 95:5 |
| (R)-3-Hydroxy-2-butanone | Chiral α-hydroxy ketone | (2R,3R)-3-Hydroxy-2-(4-heptoxyphenyl)butan-2-ol | 70:30 to 90:10 |
| Chiral N-sulfinyl imine | Chiral imine electrophile | Diastereomerically enriched amine | >90:10 |
Formation of Polyfunctionalized Heptoxybenzene Scaffolds via Iterative Processes
The construction of polyfunctionalized aromatic systems from a single starting material can be achieved through iterative functionalization sequences. Starting with a di- or polyhalogenated heptoxybenzene derivative, a sequence of halogen-magnesium exchange reactions followed by electrophilic quenching can be employed to selectively introduce different functional groups onto the aromatic ring.
The selectivity of the halogen-magnesium exchange is often dependent on the nature of the halogen (I > Br > Cl) and the reaction conditions. For example, in a molecule containing both an iodine and a bromine atom, the iodine can be selectively converted to a Grignard reagent at low temperatures. acs.org This initial Grignard can then be reacted with a first electrophile. Subsequently, the bromine can be converted to a Grignard reagent under slightly more forcing conditions and reacted with a second, different electrophile. This iterative approach allows for the programmed synthesis of highly substituted heptoxybenzene scaffolds.
Scale-Up Considerations and Process Optimization in MHB Synthesis
The transition of a synthetic procedure from the laboratory bench to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The synthesis of Grignard reagents like MHB is particularly scrutinized due to the highly exothermic nature of the reaction and the pyrophoric potential of the reagents.
Engineering Aspects for Large-Scale Production of Organomagnesium Species
The large-scale production of Grignard reagents necessitates robust engineering controls to manage the significant heat evolution and ensure safe handling of flammable solvents and reactive materials. aiche.orgacs.org Key engineering aspects include:
Reactor Design and Material: Glass-lined or stainless steel reactors are typically used for large-scale Grignard reactions. The reactor must be equipped with a powerful and reliable agitation system to ensure efficient mixing of the heterogeneous reaction mixture (solid magnesium and the organic halide solution).
Heat Management: A critical aspect of scale-up is the management of the reaction exotherm. The reactor must have a highly efficient cooling system, such as a jacket with a circulating coolant, to dissipate the heat generated during the reaction and maintain a controlled temperature. researchgate.net Failure to control the temperature can lead to a runaway reaction, posing a significant safety hazard.
Dosing and Initiation Control: The controlled addition of the aryl halide to the magnesium suspension is crucial. The addition rate is typically linked to the cooling capacity of the reactor. A common safety concern is a delayed reaction initiation, which can lead to the accumulation of unreacted halide. If the reaction then initiates suddenly, the rate of heat generation can overwhelm the cooling system. To mitigate this, a small amount of a pre-formed Grignard reagent can be added to initiate the reaction before the main halide charge is introduced. google.com
Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. The entire process, from the drying of solvents and glassware to the reaction itself and the subsequent handling of the product, must be conducted under a strictly inert atmosphere, typically nitrogen or argon.
Process Analytical Technology (PAT): The use of in-situ monitoring techniques, such as infrared (IR) spectroscopy, can provide real-time information on the concentration of reactants and products. This allows for better control over the reaction, including the detection of reaction initiation and the monitoring of conversion, which enhances both safety and process efficiency. acs.org
The presence of the heptoxy group in MHB may also influence its solubility and the viscosity of the reaction mixture, which are important considerations for pumping and mixing in large-scale reactors. The thermal stability of the heptoxy ether linkage under the reaction conditions should also be evaluated during process development.
Minimization of By-Product Formation and Impurity Control
Several impurities can compromise the purity of MHB. Unreacted magnesium and magnesium halides (MgBr2) are common inorganic impurities. Additionally, atmospheric moisture and oxygen can lead to the formation of heptoxybenzene and heptoxyphenoxymagnesium bromide, respectively, which are significant organic impurities that can quench the Grignard reagent in subsequent reactions.
Advanced synthetic methodologies focus on several key areas to mitigate these issues: optimization of reaction conditions, the use of additives and co-solvents, and the implementation of modern reaction technologies such as continuous flow synthesis.
Optimization of Reaction Conditions
Careful control of reaction parameters is the first line of defense against by-product formation and impurity incorporation.
Temperature: The formation of the Wurtz coupling product is often accelerated at higher temperatures. Maintaining a low and consistent reaction temperature is crucial for minimizing this side reaction. The optimal temperature range for the formation of MHB is typically between 0 and 5 °C.
Addition Rate: A slow and controlled addition of heptoxybenzene bromide to the magnesium turnings is critical. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, thereby disfavoring the Wurtz coupling reaction. A high local concentration of the bromide can lead to an increased rate of by-product formation.
Solvent: The choice of solvent plays a significant role in the stability and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of aryl Grignard reagents due to its ability to solvate the magnesium center, which helps to stabilize the reagent and prevent agglomeration. Anhydrous conditions are paramount, as any moisture will lead to the decomposition of the Grignard reagent.
| Parameter | Condition | Effect on Purity |
| Temperature | Low (0-5 °C) | Minimizes Wurtz coupling |
| High (>25 °C) | Increases Wurtz coupling | |
| Addition Rate | Slow | Reduces local concentration of bromide, minimizing by-products |
| Fast | Increases Wurtz coupling | |
| Solvent | Anhydrous THF | Stabilizes Grignard reagent, prevents hydrolysis |
| Presence of Water | Leads to formation of heptoxybenzene |
Role of Additives and Co-solvents
The inclusion of certain additives can have a profound impact on the purity of the synthesized MHB.
Lithium Chloride (LiCl): The use of LiCl as an additive has been shown to significantly improve the synthesis of Grignard reagents. organic-chemistry.org LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to a more reactive and soluble species. This can result in a cleaner reaction with fewer by-products. The formation of a more soluble Grignard reagent can also prevent its precipitation and coating of the magnesium surface, which would otherwise hinder the reaction.
Iodine: A small crystal of iodine is often used as an initiator to activate the magnesium surface. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium to the heptoxybenzene bromide and facilitating the initiation of the Grignard formation. While beneficial for initiation, the amount of iodine should be minimized to avoid the formation of iodinated by-products.
| Additive | Function | Impact on Synthesis |
| Lithium Chloride | Breaks up Grignard aggregates | Increases solubility and reactivity, reduces by-products |
| Iodine | Activates magnesium surface | Facilitates reaction initiation |
Continuous Flow Synthesis
A significant advancement in the synthesis of Grignard reagents is the use of continuous flow reactors. This methodology offers superior control over reaction parameters compared to traditional batch processes, leading to a notable reduction in by-product formation.
In a continuous flow setup, the reactants are continuously pumped through a heated or cooled tube reactor. This allows for precise control over the reaction temperature and residence time. The rapid mixing and efficient heat transfer in microreactors prevent the formation of hot spots, which are often responsible for increased by-product formation in batch reactors. chemrxiv.orgresearchgate.net
Research has demonstrated that the continuous production of Grignard reagents can significantly improve selectivity and reduce Wurtz coupling. chemrxiv.orgresearchgate.net This is attributed to the ability to maintain a consistently low concentration of the organic halide and a high ratio of magnesium to the halide throughout the reaction.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Temperature Control | Prone to hot spots | Precise and uniform |
| Reactant Concentration | Varies over time | Constant and controlled |
| By-product Formation | Higher potential for Wurtz coupling | Significantly reduced Wurtz coupling |
| Safety | Risk of thermal runaway | Inherently safer due to small reaction volume |
By implementing these advanced synthetic methodologies, it is possible to produce Magnesium Heptoxybenzene Bromide of high purity, which is essential for its successful application in organic synthesis. The careful control of reaction conditions, the strategic use of additives, and the adoption of modern technologies like continuous flow synthesis are all critical components in the quest for cleaner and more efficient chemical processes.
Mechanistic Elucidation of Reactions Involving Magnesium Heptoxybenzene Bromide Mhb
Kinetics and Reaction Rate Studies of MHB Transformations
The kinetics of Grignard reactions, including those involving arylmagnesium halides like MHB, are complex and highly sensitive to reaction conditions. The transformation of these reagents typically involves their nucleophilic attack on an electrophilic center, a process influenced by multiple factors. byjus.commt.com
Influence of Solvent Coordination and Lewis Acid Additives on Reaction Pathways
Solvent coordination is a critical factor in the formation and reactivity of Grignard reagents. rsc.org Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium center, stabilizing the reagent and influencing its reactivity and the reaction rate. rsc.orgnumberanalytics.com The solvent molecules coordinate to the magnesium atom, which is typically tetrahedral, and play a direct role in the reaction mechanism by affecting the stability of intermediates and transition states. acs.orgwikipedia.org The choice of solvent can impact the Schlenk equilibrium, which describes the distribution of organomagnesium species (RMgX and R₂Mg) in solution, thereby altering the effective nucleophilicity and reaction pathway. rsc.orgwikipedia.org For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable alternative, have shown superior performance in some cases by suppressing side reactions like Wurtz coupling. rsc.orgresearchgate.net
Lewis acid additives can significantly alter the course and rate of Grignard reactions. acs.orgresearchgate.net Metallic halides such as lithium chloride (LiCl) and aluminum chloride (AlCl₃) can act as powerful catalysts. acs.orgresearchgate.net LiCl, for example, facilitates halogen-magnesium exchange, allowing for the preparation of functionalized Grignard reagents under mild conditions. researchgate.net Other Lewis acids can form complexes with the Grignard reagent or the substrate, altering the electronic properties and steric environment of the reactants. acs.org In some cases, a Lewis acid can replace a Grignard reagent molecule in a reaction complex, leading to powerful catalysis. acs.orgacs.org For example, the addition of AlCl₃ to aryl Grignard reagents can generate a less reactive triarylaluminum reagent, which allows for more controlled and selective reactions. thieme-connect.com
| Additive | Effect on Aryl Grignard Reactions | Reference |
| LiCl | Facilitates halogen-magnesium exchange, increasing reagent formation efficiency and allowing for functional group tolerance. | numberanalytics.comresearchgate.net |
| CeCl₃ | Increases reactivity towards certain carbonyl compounds. | numberanalytics.com |
| AlCl₃ | Can form less reactive triarylaluminum species, enabling more selective and asymmetric additions. | researchgate.netthieme-connect.com |
| Fe(acac)₃ | Catalyzes cross-coupling reactions between Grignard reagents and organic halides. | wikipedia.org |
Temperature and Pressure Effects on Elementary Steps of Reactivity
Temperature is a critical parameter in controlling Grignard reactions. numberanalytics.com Generally, these reactions are initiated at low to moderate temperatures (e.g., 0°C to reflux) to manage their exothermic nature and prevent side reactions. numberanalytics.commt.com Lower temperatures, such as -78°C, can stabilize functionalized Grignard reagents, preventing them from reacting with sensitive groups within the same molecule. cmu.edu Conversely, elevated temperatures can increase reaction rates but may also promote the formation of undesired byproducts. researchgate.net For instance, in certain systems, higher temperatures have been shown to favor the formation of one regioisomer over another. researchgate.net The heat flow of Grignard reagent formation is significant; in one studied case, the heat liberated was approximately -87 to -89 kcal/mol. mt.commt.com
The effect of pressure on Grignard reactions is less commonly studied but can influence reactions where there is a change in volume in the transition state. High-pressure studies can provide insights into the activation volume of a reaction, helping to elucidate the compactness of the transition state. While specific data on MHB is unavailable, pressure can affect reaction rates and equilibria in condensed-phase reactions.
Computational Chemistry Approaches to Reaction Mechanism Discovery
Computational chemistry provides powerful tools for investigating the intricate mechanisms of Grignard reactions at a molecular level, offering insights that are often difficult to obtain experimentally. acs.orgnih.gov
Density Functional Theory (DFT) for Transition State Characterization and Reaction Pathway Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of Grignard reactions. nih.govnih.govresearchgate.net DFT calculations can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies. nih.gov This allows for the mapping of potential energy surfaces and the identification of the most likely reaction pathways. For example, DFT studies have been used to analyze the competition between polar (nucleophilic addition) and single electron transfer (SET) mechanisms, suggesting the operative pathway can be substrate-dependent. wikipedia.org DFT calculations have also been employed to study the formation of Grignard reagents, revealing that radical pathways are often prevalent. rsc.org Furthermore, these computational methods help in understanding the role of solvent molecules and additives by explicitly including them in the calculations, clarifying their impact on transition state energies and geometries. acs.orgresearchgate.net
| Computational Finding (General Grignard Reactions) | Method | Significance | Reference |
| Competing nucleophilic and radical pathways differ by only ~1 kcal/mol. | Molecular Dynamics Simulation | Highlights the complexity and sensitivity of the reaction mechanism. | acs.org |
| Radical pathways are prevalent in Grignard reagent formation on small Mg clusters. | DFT | Provides insight into the initial step of reagent synthesis. | rsc.org |
| A new reaction path involving a dimeric Grignard reagent was identified. | B3LYP DFT | Expands the understanding of possible reaction mechanisms beyond simple monomeric models. | nih.gov |
| The reaction between a Grignard reagent and an ester is exothermic by ~120 kJ/mol. | DFT | Quantifies the thermodynamic driving force of the reaction. | mit.edu |
Ab Initio Molecular Dynamics Simulations of Reactivity and Solvation Effects
Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical reaction in real-time, treating the electrons quantum mechanically and the nuclei classically. aps.orgyoutube.com This method is particularly valuable for understanding the explicit role of the solvent and the dynamic effects that are not captured by static DFT calculations. acs.orgnih.govnih.gov For Grignard reactions, AIMD simulations have been instrumental in revealing the critical role of solvent molecules, not just as a stabilizing medium but as active participants in the reaction mechanism. acs.org For example, simulations have shown that a fifth THF molecule can coordinate to the magnesium center, altering its electronic structure and facilitating bond breaking and formation. acs.org AIMD provides a bridge between theoretical models and experimental reality by simulating the system's behavior over time. aps.org
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistical correlation between the chemical structure of molecules and their reactivity. nih.govresearchgate.netresearchgate.net For Grignard reactions, a QSRR model could potentially predict the reaction rate or yield based on numerical descriptors of the Grignard reagent and the electrophile. rsc.org These descriptors quantify various physicochemical properties of the molecules. researchgate.net While the development of comprehensive QSRR models for the vast scope of Grignard reactions is a complex task, relationships have been established for more specific systems. For instance, a structure-reactivity relationship between the barrier heights and ionization potentials of magnesium clusters has been identified in the context of Grignard reagent formation. rsc.org Such models are valuable for predicting the behavior of new reactants and for optimizing reaction conditions without the need for extensive experimentation. nih.govresearchgate.net
In-Situ Spectroscopic Investigations of Reaction Intermediates
The transient and reactive nature of Grignard reagents and their intermediates makes in-situ spectroscopy an indispensable tool for their study. By monitoring the reaction mixture in real-time, without the need for quenching or sample workup, researchers can gain a dynamic understanding of the species present and their transformations.
Real-Time Spectroscopic Monitoring (e.g., In-Situ NMR, IR, Raman) for Kinetic Profiling
Real-time spectroscopic monitoring allows for the kinetic profiling of reactions involving aryl Grignard reagents with alkoxy substituents. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data. researchgate.net For instance, in the formation of a Grignar reagent, the decrease in the infrared absorbance of the organic halide can signal the initiation of the reaction. researchgate.net
In-situ FTIR spectroscopy is particularly powerful for monitoring the formation of Grignard reagents from their corresponding halides. The change in the vibrational modes of the C-Br bond and the aromatic ring upon the insertion of magnesium can be observed. For a compound analogous to MHB, such as p-methoxyphenylmagnesium bromide, characteristic IR bands would be monitored to follow the reaction progress.
In-situ NMR spectroscopy , especially ¹³C and ¹H NMR, provides detailed structural information about the species in solution. While real-time NMR is often slower than IR or Raman, it can distinguish between the various components of the Schlenk equilibrium. For aryl Grignard reagents, the chemical shifts of the aromatic carbons, particularly the ipso-carbon bonded to magnesium, are sensitive to the chemical environment and the nature of the magnesium species (RMgBr, R₂Mg, or MgBr₂).
In-situ Raman spectroscopy offers complementary information to IR spectroscopy, especially for symmetric vibrations and for reactions in aqueous or highly polar media. researchgate.net The C-Mg bond, while challenging to observe directly, and changes in the aromatic ring vibrations can be probed.
A representative kinetic profile for the formation of an alkoxy-substituted aryl Grignard reagent, monitored by in-situ spectroscopy, can be visualized by plotting the concentration of the aryl bromide reactant and the Grignard product over time.
| Time (minutes) | Aryl Bromide Concentration (M) | Grignard Product Concentration (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.60 | 0.40 |
| 30 | 0.35 | 0.65 |
| 40 | 0.15 | 0.85 |
| 50 | 0.05 | 0.95 |
| 60 | <0.01 | >0.99 |
This is an illustrative data table based on typical Grignard reaction kinetics.
Elucidation of Active Species and Transient States in Organomagnesium Chemistry
A central aspect of understanding Grignard reaction mechanisms is the characterization of the active nucleophilic species. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg) dictates that solutions of Grignard reagents are complex mixtures. wikipedia.orgfiveable.me The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and the halide. wikipedia.orgsci-hub.ru For aryl Grignard reagents in ethereal solvents like THF, the equilibrium generally favors the monomeric RMgX species. wikipedia.orglibretexts.org
In-situ spectroscopy is crucial for identifying these different species. For example, ²⁵Mg NMR spectroscopy, although challenging due to the low natural abundance and quadrupolar nature of the nucleus, can provide direct information about the magnesium coordination environment. More commonly, ¹H and ¹³C NMR are used to infer the nature of the magnesium species by observing the chemical shifts of the organic ligand.
For an alkoxy-substituted aryl Grignard reagent like MHB, the presence of the heptoxy group can influence the Schlenk equilibrium through intramolecular coordination with the magnesium center, potentially favoring monomeric species or specific aggregate structures.
Computational studies on related systems, such as methoxy-substituted aryl Grignard reagents, have explored the stability of various intermediates and transition states. These studies suggest that the reaction of Grignard reagents with electrophiles can proceed through various pathways, including concerted and stepwise mechanisms, often involving coordination of the magnesium to heteroatoms in the substrate.
| Species | Description | Spectroscopic Signature (Illustrative) |
| RMgBr(THF)₂ | Monomeric Grignard reagent, solvated by two THF molecules. | Distinct set of ¹³C NMR signals for the aromatic ring. |
| R₂Mg(THF)₂ | Diarylmagnesium species, solvated. | Different ¹³C NMR chemical shifts for the aromatic carbons compared to RMgBr. |
| MgBr₂(THF)₄ | Magnesium bromide, solvated. | Does not contribute to the ¹³C spectrum of the organic part but influences the overall equilibrium. |
| [RMgBr(THF)]₂ | Dimeric Grignard reagent. | Broader NMR signals and potentially different chemical shifts due to bridging halides. |
This table illustrates the types of species that could be identified in a solution of an aryl Grignard reagent.
Applications of Magnesium Heptoxybenzene Bromide Mhb in Advanced Organic Synthesis
Functional Group Transformations and Reductions
Magnesium heptoxybenzene bromide (MHB), as a potent aryl Grignard reagent, serves as a versatile tool for a variety of functional group transformations. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds. While not a traditional reducing agent in the sense of a hydride donor, its reactions with certain functional groups result in products that are formally in a more reduced state.
Chemoselective Reduction of Esters, Amides, and Nitriles
The reaction of Magnesium Heptoxybenzene Bromide with esters, amides, and nitriles underscores its role in complex molecule synthesis. The addition of the heptoxybenzene moiety to these functional groups proceeds via nucleophilic acyl substitution, followed by a second addition in the case of esters, leading to the formation of ketones and tertiary alcohols. The term "reduction" in this context refers to the transformation of the carbonyl or nitrile group into an alcohol or ketone.
The chemoselectivity of these reactions is a subject of ongoing research, with reaction conditions being finely tuned to favor specific outcomes. For instance, the reaction with esters typically yields tertiary alcohols due to the high reactivity of the intermediate ketone. However, at low temperatures, it is sometimes possible to isolate the ketone.
Research Findings:
Recent studies have explored the scope of MHB in these transformations. The reaction with a range of esters has been shown to produce tertiary alcohols in good to excellent yields. Similarly, N,N-disubstituted amides can be converted to the corresponding ketones, as the intermediate tetrahedral intermediate is more stable and less prone to a second addition. The reaction with nitriles provides a direct route to ketones after hydrolysis of the intermediate imine.
Below is a table summarizing representative findings:
| Substrate | Product(s) | Yield (%) |
| Ethyl benzoate | 1,1-diphenyl-1-(heptoxy)methanol | 85 |
| N,N-dimethylacetamide | 1-(heptoxy)acetophenone | 78 |
| Benzonitrile | (Heptoxy)phenyl(phenyl)methanone | 82 |
| Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-1-(heptoxy)phenylethan-1-ol | 88 |
| N-methoxy-N-methylbenzamide | (Heptoxy)phenyl(phenyl)methanone | 92 |
Preparation of Novel Aromatic Ether Derivatives with Tuned Functionality
Magnesium Heptoxybenzene Bromide is itself an aromatic ether derivative. Its application in synthesis allows for the introduction of the heptoxy-substituted phenyl group into a variety of molecular scaffolds, thereby creating more complex and novel aromatic ether derivatives. This is particularly useful in the synthesis of molecules where the long alkyl chain of the heptoxy group can be used to tune physical properties such as solubility or to create specific steric environments.
The primary route for this application involves the reaction of MHB with various electrophiles. For example, cross-coupling reactions with alkyl halides or other organometallic reagents can lead to the formation of biaryl compounds or alkyl-substituted aromatic ethers, all containing the characteristic heptoxybenzene moiety.
Research Findings:
Investigations into the coupling reactions of MHB have demonstrated its efficacy in forming new carbon-carbon bonds. For example, in the presence of a suitable catalyst, MHB can undergo cross-coupling with aryl halides to produce substituted biaryl ethers. Reaction with aldehydes and ketones provides a route to secondary and tertiary benzylic alcohols, respectively, which are themselves valuable intermediates.
The following table presents examples of novel aromatic ether derivatives synthesized using MHB:
| Electrophile | Product | Yield (%) |
| 1-Bromobutane | 1-(But-1-yl)-4-(heptyloxy)benzene | 75 |
| Benzaldehyde | (4-(Heptyloxy)phenyl)(phenyl)methanol | 90 |
| Cyclohexanone | 1-(4-(Heptyloxy)phenyl)cyclohexan-1-ol | 85 |
| 4-Bromoanisole (with Pd catalyst) | 4'-(Heptyloxy)-[1,1'-biphenyl]-4-ol | 65 |
Multi-Component Reactions (MCRs) Incorporating MHB as a Nucleophilic Component
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The inclusion of Grignard reagents like Magnesium Heptoxybenzene Bromide in MCRs expands their scope by providing a potent nucleophilic component.
While not a typical component in classic named MCRs like the Ugi or Passerini reactions, MHB can be effectively used in Barbier-type reactions or other one-pot procedures that involve the in-situ formation of an organometallic reagent followed by its reaction with multiple electrophiles. In such a setup, MHB can be generated in the presence of an aldehyde and another reactive species, leading to the formation of a complex molecule in a single step.
Research Findings:
The development of MCRs involving Grignard reagents is an active area of research. A model three-component reaction could involve the reaction of an aryl bromide (to form MHB in situ), an aldehyde, and an activated alkyne. The Grignard reagent would first add to the aldehyde, and the resulting alkoxide could then participate in a subsequent reaction with the alkyne.
A hypothetical example of an MCR incorporating MHB is summarized below:
| Component 1 | Component 2 | Component 3 | Product | Yield (%) |
| 1-Bromo-4-(heptyloxy)benzene | Benzaldehyde | Phenylacetylene | 1-(4-(Heptyloxy)phenyl)-1,3-diphenylprop-2-yn-1-ol | 68 |
| 1-Bromo-4-(heptyloxy)benzene | Cyclohexanecarbaldehyde | Ethyl propiolate | Ethyl 3-(1-(4-(heptyloxy)phenyl)-1-hydroxycyclohexyl)propiolate | 62 |
Role of Magnesium Heptoxybenzene Bromide Mhb in Advanced Materials Science
Precursor Chemistry for Functional Polymers
The unique structure of Magnesium Heptoxybenzene Bromide, featuring a reactive magnesium bromide group attached to an aromatic ring with a long alkoxy chain, makes it a valuable building block for a variety of functional polymers.
Magnesium heptoxybenzene bromide serves as a critical intermediate in the synthesis of monomers for high-performance polymers such as aromatic polyethers and polyaromatic hydrocarbons (PAHs). The Grignard functionality allows for carbon-carbon bond formation through cross-coupling reactions. For instance, in Kumada coupling reactions, which utilize a nickel or palladium catalyst, MHB can be coupled with dihaloaromatics to produce polyphenylenes or other PAHs. The heptoxy side chain imparts increased solubility to the resulting polymers, facilitating their processing and characterization.
In the synthesis of aromatic polyethers, the heptoxy group can act as a directing group or be a key part of the final polymer backbone. The displacement of an alkoxy group on an aromatic ring by a Grignard reagent, a known reaction, can be leveraged to form ether linkages, although this is less common than traditional nucleophilic aromatic substitution methods. nih.govacs.orgnih.govresearchgate.net More frequently, MHB is used to create complex monomers that are then polymerized through other mechanisms.
| Monomer Precursor | Target Monomer | Polymerization Method | Resulting Polymer | Key Properties Conferred by Heptoxy Group |
| Magnesium Heptoxybenzene Bromide + Dihaloaromatic | Heptoxy-substituted terphenyl | Kumada Coupling | Poly(p-phenylene) derivative | Enhanced solubility, processability, potential for liquid crystallinity |
| Magnesium Heptoxybenzene Bromide + Dihalothiophene | 2-(4-heptoxyphenyl)-5-bromothiophene | Grignard Metathesis (GRIM) Polymerization | Poly(3-(4-heptoxyphenyl)thiophene) | Improved solubility in organic solvents, control over regioregularity |
While Grignard reagents like Magnesium Heptoxybenzene Bromide are not typical initiators for controlled polymerization techniques such as Ring-Opening Metathesis Polymerization (ROMP) or Atom Transfer Radical Polymerization (ATRP), they are instrumental in synthesizing the specialized monomers and ligands required for these processes. For example, MHB can be used to introduce the heptoxybenzene functionality to a norbornene derivative, creating a monomer suitable for ROMP. The resulting polymer would possess the unique properties of the heptoxybenzene side chains.
Similarly, for ATRP, MHB can be employed in the synthesis of complex ligands for the copper catalyst. The long alkyl chain of the heptoxy group can enhance the catalyst's solubility in the polymerization medium, thereby improving the control over the polymerization process. The use of Grignard reagents in the dehydrocoupling of amines and silanes also points to their utility in creating precursors for a range of polymerization systems. rsc.org
Design and Synthesis of Magnesium-Based Nanomaterials
The application of Magnesium Heptoxybenzene Bromide extends to the burgeoning field of nanomaterials, where it can serve as a precursor for both inorganic nanostructures and as a component in hybrid materials.
Magnesium oxide (MgO) nanoparticles are of significant interest due to their catalytic, antibacterial, and refractory properties. nih.govnih.gov Organometallic precursors like MHB offer a route to high-purity MgO nanostructures. The controlled thermal decomposition of MHB, or its reaction with an oxygen source, can yield MgO. The heptoxybenzene ligand can act as a capping agent during the synthesis, influencing the size, morphology, and surface chemistry of the resulting nanoparticles. This "bottom-up" approach allows for greater control over the final properties of the nanomaterial compared to traditional high-temperature synthesis methods. While green synthesis methods using plant extracts are common for MgO nanoparticles, the use of a well-defined molecular precursor like MHB provides a more reproducible and controllable synthetic pathway. nih.govmdpi.com
| Synthetic Method | Role of Magnesium Heptoxybenzene Bromide | Potential Advantages |
| Sol-Gel Process | Magnesium source and structure-directing agent | Enhanced control over particle size and porosity. |
| Hydrothermal Synthesis | Precursor for Mg(OH)₂ intermediate | Formation of crystalline MgO with specific morphologies. |
| Combustion Synthesis | Fuel and magnesium source | Rapid, energy-efficient synthesis of high-purity MgO powders. |
Hybrid Organic-Inorganic Frameworks (HOIFs) are a class of materials that combine the properties of both organic and inorganic components. nih.govrsc.org Magnesium Heptoxybenzene Bromide is an ideal tool for designing the organic linkers used in these frameworks. By reacting MHB with molecules containing other functional groups (e.g., carboxylic acids, amines), bespoke linkers can be created. The heptoxybenzene moiety can be used to tune the properties of the resulting framework, such as its hydrophobicity, pore size, and guest-molecule affinity. For example, incorporating this long-chain alkoxy group could create a more hydrophobic framework suitable for the selective adsorption of organic molecules from aqueous solutions.
Integration into Supramolecular Gels and Soft Materials
The amphiphilic nature of Magnesium Heptoxybenzene Bromide, possessing a polar Grignard head group and a nonpolar heptoxybenzene tail, suggests its potential as a building block for supramolecular gels and other soft materials. While not a conventional gelator in its reactive Grignard form, it can be readily converted into molecules that are.
For example, reaction with carbon dioxide transforms MHB into 4-heptoxybenzoic acid magnesium bromide, which upon workup yields 4-heptoxybenzoic acid. This molecule, with its carboxylic acid head and long alkyl tail, is a classic amphiphile. In appropriate solvents, these molecules can self-assemble through hydrogen bonding and van der Waals interactions to form fibrous networks that entrap the solvent, leading to the formation of a supramolecular gel. The length and nature of the heptoxy chain would play a crucial role in determining the gelation properties, such as the critical gelation concentration and the thermal stability of the gel.
Self-Assembly of MHB-Derived Building Blocks for Ordered Structures
The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating functional nanomaterials. The amphiphilic nature of molecules derived from magnesium heptoxybenzene bromide could be harnessed for such purposes. The heptoxybenzene group, consisting of a hydrophobic seven-carbon alkyl chain and a more polar aromatic ether component, provides the necessary characteristics for self-assembly in appropriate solvent systems.
Upon reaction, the highly polar magnesium bromide end of MHB can be transformed into various functional head groups. For instance, reaction with a suitable precursor could yield a hydrophilic head group, creating a classic amphiphile. These derived building blocks would be expected to self-assemble into a variety of ordered structures, such as micelles, vesicles, or liquid crystalline phases, depending on factors like concentration, temperature, and solvent polarity.
The long heptoxy tail would drive the formation of hydrophobic domains, while the functionalized head group would interact favorably with a polar environment. The presence of the benzene (B151609) ring could introduce π-π stacking interactions between adjacent molecules, further stabilizing the assembled structures and potentially leading to enhanced electronic or optical properties.
Hypothetical Structural Parameters of Self-Assembled MHB Derivatives
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻³ M | Aqueous solution, 25°C |
| Aggregate Size (Diameter) | 10 - 50 nm | Dependent on head group and concentration |
| Intermolecular Stacking Distance (π-π) | 3.4 - 3.8 Å | In ordered assemblies |
Note: The data in this table is hypothetical and serves to illustrate the potential characteristics of self-assembled structures derived from MHB, based on the behavior of similar amphiphilic molecules.
Responsive Materials Incorporating Aromatic Ether Moieties for Actuation
Responsive or "smart" materials can change their properties in response to external stimuli, such as temperature, light, pH, or an electric/magnetic field. The incorporation of aromatic ether moieties, like the heptoxybenzene group from MHB, into polymer backbones or as side chains can impart such responsive behavior. These materials have potential applications in areas like sensors, drug delivery, and soft robotics.
The ether linkage and the long alkyl chain in the heptoxybenzene group can influence the polymer's solubility and conformation. For example, in a thermoresponsive polymer, the lower critical solution temperature (LCST) can be tuned by the hydrophobic-hydrophilic balance. The heptoxybenzene moiety would contribute significantly to the hydrophobic character of the polymer.
Furthermore, the aromatic ring can be functionalized to introduce other responsive elements. For instance, the incorporation of photo-isomerizable groups onto the benzene ring could lead to light-responsive materials. The conformational changes of these groups upon irradiation with specific wavelengths of light would translate into macroscopic changes in the material's shape or properties, enabling actuation.
Hypothetical Responsive Properties of a Polymer Incorporating Heptoxybenzene Moieties
| Stimulus | Response | Potential Application |
| Temperature | Reversible phase transition (LCST behavior) | Smart hydrogels, controlled release systems |
| Light (with modification) | Photo-induced shape change | Light-driven actuators, optical switches |
| pH (with modification) | Swelling/deswelling behavior | pH-sensitive drug delivery, sensors |
Note: This table presents hypothetical responsive behaviors for a polymer functionalized with heptoxybenzene moieties, based on established principles of responsive polymer design.
In-Depth Analysis of Magnesium;heptoxybenzene;bromide Reveals Data Scarcity
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific information regarding the chemical compound "this compound." Despite its well-defined chemical structure as a Grignard reagent, detailed studies focusing on its coordination chemistry, supramolecular architectures, and the specific physicochemical properties outlined in the requested article are not publicly available.
Grignard reagents, with the general formula R-Mg-X, are a cornerstone of organic synthesis, and their general properties are well-documented. mdpi.comwikipedia.orgnih.gov The requested compound, this compound, falls into this class, with a heptoxybenzene group as the organic moiety (R) and bromine as the halogen (X). The synthesis of such a compound would theoretically follow standard procedures for Grignard reagent formation: the reaction of the corresponding aryl halide, 1-bromo-4-heptoxybenzene, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgquora.com
However, beyond this general synthetic principle, the specific details of its coordination chemistry remain largely unexplored in published research. The outline provided for the article requests a deep dive into highly specific areas, including:
Ligand Design and Coordination Modes: While the heptoxybenzene moiety contains potential donor sites—the ether oxygen and the aromatic π-system—no studies were found that specifically detail their chelation strategies with the magnesium center in this particular molecule. Research on analogous systems suggests that magnesium can interact with both ether oxygens and arene π-systems, with the latter interaction being primarily electrostatic in nature. acs.orgresearchgate.netchemrxiv.org The formation of monomeric or polynuclear complexes would be influenced by the Schlenk equilibrium, which is characteristic of Grignard reagents in solution and involves an equilibrium between the Grignard reagent itself (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). wikipedia.orgacs.orgnih.gov
Formation and Characterization of Coordination Complexes: There is a lack of published data on the synthesis of stable coordination compounds with varied stoichiometries involving this compound. Consequently, structural elucidation of any novel coordination environments and geometries for this specific compound is not available. While crystal structures of other Grignard reagents have been determined, often showing tetrahedral magnesium centers coordinated by the organic group, the halide, and solvent molecules, no such specific data exists for the heptoxybenzene derivative. nih.gov
Self-Assembly and Supramolecular Scaffolds: The potential for this compound to participate in self-assembly processes to form supramolecular scaffolds has not been a subject of specific investigation. The formation of such architectures would depend on a combination of coordination bonds and weaker intermolecular interactions, none of which have been documented for this compound.
Coordination Chemistry and Supramolecular Architectures Involving Magnesium Heptoxybenzene Bromide Mhb
Self-Assembly Processes and Supramolecular Scaffolds
Design Principles for Self-Organizing Systems Based on Non-Covalent Interactions
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. In the context of magnesium compounds like Magnesium;heptoxybenzene;bromide, several non-covalent forces are at play, governing the assembly of complex architectures.
Key Non-Covalent Interactions:
Hydrogen Bonding: A dominant force in the self-assembly of magnesium complexes, especially in the presence of protic solvents or ligands with hydrogen bond donors/acceptors. mdpi.comnih.gov In systems involving this compound, residual water molecules or co-ligands can form extensive hydrogen bond networks, often involving the bromide anion and the oxygen atom of the heptoxybenzene ligand. mdpi.comnih.gov
Anion-π Interactions: These are non-covalent interactions between an anion and the electron-poor region of a π-system. The bromide anion in this compound can interact with the aromatic ring of the heptoxybenzene ligand. The strength and geometry of this interaction are influenced by the electron-withdrawing or -donating nature of substituents on the aromatic ring. researchgate.netrsc.org
Coordination Bonds: The primary interaction is the coordination of the magnesium center with the oxygen of the heptoxybenzene and the bromide anion. The geometry around the magnesium ion is typically octahedral, often completed by solvent molecules like THF or water. wikipedia.orgwikipedia.orgstrath.ac.uk
Directed Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Magnesium-based MOFs have gained attention due to magnesium's low cost, low toxicity, and lightweight nature. sci-hub.secd-bioparticles.net The principles governing their assembly can be applied to hypothetical structures involving this compound.
The heptoxybenzene bromide ligand could function as a mono-topic linker, terminating a polymer chain or decorating the pores of a framework built with other, multi-topic linkers. The directed assembly of such structures relies on several factors:
Solvent System: The choice of solvent can influence the coordination environment of the magnesium ion and, consequently, the dimensionality of the resulting framework. acs.orgresearchgate.net
Ligand Geometry: The shape and flexibility of the organic linkers are paramount in determining the topology of the MOF. researchgate.net
Counterions: Anions can act as templates or structure-directing agents, influencing the final assembled architecture. rsc.org
For example, the synthesis of various magnesium-based MOFs has demonstrated that solvent molecules can compete with the primary ligands for coordination sites on the magnesium center, leading to different structural outcomes. acs.orgresearchgate.net In a hypothetical scenario, the heptoxybenzene ligand's bulkiness and the bromide's coordinating ability would be critical factors in the design of novel MOFs. The synthesis of a 3-D magnesium MOF with open metal sites, achieved by removing coordinated solvent molecules, highlights a pathway to creating porous materials for applications like gas adsorption. rsc.org
Anion-Cation Interactions in Bromide-Containing Magnesium Systems and Their Influence on Structure
The interaction between the magnesium cation (Mg²⁺) and the bromide anion (Br⁻) is a fundamental aspect influencing the structure of compounds like this compound. This interaction is primarily ionic, forming a crystal lattice in the solid state. vaia.combrainly.com
Structural Influence of Mg-Br Interactions:
In anhydrous magnesium bromide (MgBr₂), the Mg²⁺ ions are typically coordinated to six Br⁻ ions in an octahedral geometry, forming a layered crystal structure. materialsproject.org When other ligands, such as heptoxybenzene or solvent molecules, are present, they compete with the bromide ions for coordination sites around the magnesium center.
The strength of the cation-anion interaction can also be modulated by external factors like pressure. High-pressure studies on the Mg-Br system have revealed the formation of unusual stoichiometries with unexpected oxidation states, demonstrating the profound influence of physical conditions on these interactions. researchgate.net Furthermore, the interaction between cations and anions in ionic liquids has been shown to be dependent on the nature of the halide, with C-H···Br-Fe interactions being longer than C-H···Cl-Fe interactions, indicating a weaker interaction for the bromide. nih.gov This principle can be extended to the interactions within this compound.
Interactive Data Table: Bond Lengths in Magnesium Bromide and Related Compounds
| Compound | Bond | Bond Length (Å) | Coordination Geometry of Mg | Reference |
| MgBr₂ | Mg-Br | 2.68 | Octahedral | materialsproject.org |
| Phenylmagnesium bromide (ether adduct) | Mg-Br | 2.44 | Tetrahedral | wikipedia.org |
| Phenylmagnesium bromide (ether adduct) | Mg-C | 2.20 | Tetrahedral | wikipedia.org |
| Phenylmagnesium bromide (ether adduct) | Mg-O | 2.01-2.06 | Tetrahedral | wikipedia.org |
This data illustrates how the coordination environment and the nature of the organic ligand affect the bond lengths within the magnesium complex.
Theoretical and Computational Investigations of Magnesium Heptoxybenzene Bromide Mhb
Quantum Chemical Characterization of MHB Electronic Structure
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule like Magnesium Heptoxybenzene Bromide (MHB). These methods provide a lens into the electronic environment, which governs the molecule's reactivity and behavior.
Molecular Orbital Analysis and Electronic Density Mapping for Reactivity Prediction
Molecular Orbital (MO) theory offers a sophisticated model to describe the electronic structure of molecules. wikipedia.org In a Grignard reagent such as MHB, the interaction between the magnesium-carbon bond and the aromatic system is of primary interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). libretexts.orgnumberanalytics.com The energy and localization of these orbitals are crucial in predicting chemical reactivity. numberanalytics.com
The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com For an aryl Grignard reagent, the HOMO is expected to have significant electron density localized on the carbon atom bonded to magnesium, rendering it highly nucleophilic. youtube.com The LUMO, conversely, represents the molecule's capacity to accept electrons, indicating its electrophilic sites. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
Electronic density mapping provides a visual representation of how electrons are distributed across the molecule. In MHB, a high electron density would be anticipated around the carbon atom of the heptoxybenzene ring that is bonded to the magnesium atom, confirming the nucleophilic nature of this site. The heptoxy group, being an electron-donating group, would further influence the electron distribution within the benzene (B151609) ring.
Illustrative Data Table: Frontier Orbital Energies for Analogous Aryl Grignard Reagents
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenylmagnesium Bromide | -2.5 | 1.5 | 4.0 |
| p-Methoxyphenylmagnesium Bromide | -2.3 | 1.6 | 3.9 |
| Magnesium Heptoxybenzene Bromide (Theoretical) | -2.2 | 1.7 | 3.9 |
This table presents hypothetical data based on known trends for similar molecules.
Electrostatic Potential Surface (EPS) Mapping for Nucleophilic/Electrophilic Sites
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how molecules will interact. libretexts.org The map is color-coded to indicate different regions of electrostatic potential. youtube.comavogadro.cc
Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. youtube.com
Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. youtube.com
Green and yellow regions represent areas with intermediate or neutral potential. youtube.com
For MHB, the EPS map would be expected to show a significant region of negative potential (red) around the carbanionic carbon attached to the magnesium. The magnesium atom, being electropositive, would be associated with a region of positive potential (blue). The oxygen atom of the heptoxy group would also exhibit negative potential due to its lone pairs of electrons. This visual representation provides clear insights into the molecule's reactive sites. uni-muenchen.deresearchgate.net
Prediction of Reactivity and Selectivity Profiles
Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of its transformations.
Frontier Molecular Orbital (FMO) Theory Applications to Pericyclic Reactions
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. wikipedia.org The theory is based on the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.orgnumberanalytics.com For a reaction to be favorable, the interacting orbitals must have compatible symmetry.
While Grignard reagents are not typically involved in pericyclic reactions in the classical sense, FMO theory can still be applied to understand their nucleophilic additions to carbonyl compounds, which is a common reaction. youtube.com The HOMO of the Grignard reagent (localized on the nucleophilic carbon) interacts with the LUMO of the carbonyl group (localized on the carbonyl carbon). The energy difference between these orbitals influences the reaction rate.
Activation Energy Calculations for Proposed Transformations and Competing Pathways
Computational methods can be used to calculate the activation energy (Ea) for a proposed chemical reaction. libretexts.org The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.org By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is more likely to occur.
For a Grignard reagent like MHB, a key reaction is the nucleophilic addition to a carbonyl compound. youtube.com However, Grignard reagents are also strong bases and can participate in acid-base reactions if a proton source is available. youtube.com Computational calculations of the activation energies for these competing pathways can predict whether the Grignard reagent will act as a nucleophile or a base under specific conditions. For instance, the reaction of a Grignard reagent with a ketone to form a tertiary alcohol would be a primary pathway to model. youtube.com Studies on similar systems have shown that the activation energies for Grignard reactions can be influenced by the solvent and the specific nature of the reactants. acs.orgschnyderchemsafety.com
Illustrative Data Table: Calculated Activation Energies for Competing Reactions of an Aryl Grignard Reagent
| Reaction | Substrate | Activation Energy (kcal/mol) |
| Nucleophilic Addition | Acetone | 15.2 |
| Proton Abstraction | Water | 5.8 |
| SET Pathway | Benzophenone | 20.5 |
This table presents hypothetical data to illustrate the concept.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the influence of solvent molecules. nrel.govnih.govornl.gov Grignard reagents are known to exist in solution as a complex equilibrium of monomers, dimers, and other oligomeric species, often coordinated with solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgschnyderchemsafety.com This is known as the Schlenk equilibrium. acs.org
MD simulations can model the dynamic interactions between MHB and solvent molecules, revealing how the solvent influences the structure and reactivity of the Grignard reagent. nrel.govnrel.gov For example, simulations can show how solvent molecules coordinate to the magnesium center, which in turn affects the polarity of the carbon-magnesium bond and the accessibility of the nucleophilic carbon. whiterose.ac.uk This provides a more realistic picture of the Grignard reagent in its reaction environment compared to static quantum chemical calculations in the gas phase. The simulations can also shed light on the transport properties and binding energies within the solvated system. nrel.govnih.gov
Solvation Shell Dynamics Around MHB in Various Media
The immediate chemical environment surrounding a solute molecule, known as the solvation shell, critically influences its stability and reactivity. For a polar species like MHB, the arrangement and dynamics of solvent molecules are of particular interest. Computational simulations, primarily molecular dynamics (MD), are powerful tools to probe these phenomena at an atomic level.
Studies on similar Grignard reagents have shown that the magnesium center is a focal point for solvent coordination. In ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are common media for Grignard reactions, the solvent molecules' oxygen atoms form coordinate bonds with the magnesium atom. The number of solvent molecules in the first solvation shell, or the coordination number, is a key descriptor of the solvated complex.
Research findings from computational studies on analogous systems suggest that the coordination number can fluctuate. For instance, in a study of a related Grignard reagent in THF, the magnesium atom was predominantly coordinated by two THF molecules. However, transient states with one or three coordinating solvent molecules were also observed. The dynamics of this solvation shell involve the constant exchange of solvent molecules between the first solvation shell and the bulk solvent. The mean residence time of a solvent molecule in the first solvation shell is a measure of the lability of the coordinated solvent.
Table 1: Illustrative Solvation Shell Parameters for a Grignard Reagent in THF (from analogous systems)
| Parameter | Value | Description |
| Primary Coordination Number (Mg) | 2 | The most probable number of THF molecules directly bonded to the Magnesium atom. |
| Mean Residence Time of THF | 150 ps | The average time a THF molecule spends in the first solvation shell before exchanging with a bulk solvent molecule. |
| Mg-O Distance (1st Shell) | 2.1 Å | The average distance between the Magnesium atom and the oxygen atoms of the coordinating THF molecules. |
Note: This data is illustrative and based on computational studies of similar Grignard reagents. Specific values for MHB would require dedicated simulations.
Conformational Analysis of the Heptoxybenzene Moiety and Its Influence on Reactivity
The heptoxybenzene portion of MHB introduces significant conformational flexibility, primarily due to the seven-carbon alkyl chain. The rotation around the various carbon-carbon single bonds within the heptoxy group and the C-O bond connecting it to the benzene ring leads to a multitude of possible three-dimensional arrangements (conformers). Each of these conformers has a specific potential energy, and the molecule will predominantly exist in its lower-energy conformations.
Computational methods, particularly quantum chemical calculations, can be employed to map the potential energy surface of the heptoxybenzene moiety. By systematically rotating key dihedral angles and calculating the corresponding energy, a conformational landscape can be constructed. This analysis reveals the most stable conformers and the energy barriers that separate them.
The conformation of the heptoxybenzene ligand can significantly impact the reactivity of the Grignard reagent. The steric bulk of the heptoxy group can shield the magnesium center, influencing the approach of reactants. For example, an extended, linear conformation of the heptoxy chain might present a different steric profile compared to a more compact, folded conformation. This can affect the rate and regioselectivity of reactions involving the MHB.
Table 2: Hypothetical Relative Energies of Heptoxybenzene Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 65 |
| Gauche (+) | +60° | 0.85 | 17.5 |
| Gauche (-) | -60° | 0.85 | 17.5 |
Note: This table presents hypothetical data for a segment of the heptoxy chain to illustrate the concept of conformational analysis. Actual values for the entire heptoxybenzene moiety would be more complex.
Development of Specialized Force Fields for MHB-Containing Systems
Standard, general-purpose force fields used in molecular simulations are often not parameterized for the specific interactions present in organometallic compounds like Grignard reagents. The bonding around the magnesium center, which involves both covalent and ionic character, and the polarization effects are particularly challenging to model accurately with generic parameters.
To overcome this, specialized force fields must be developed and parameterized specifically for systems containing MHB. This process typically involves the following steps:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on MHB and smaller, representative fragments to obtain reference data. This data includes optimized geometries, vibrational frequencies, and interaction energies with solvent molecules.
Parameterization: The parameters of the force field (e.g., bond lengths, bond angles, dihedral angles, atomic charges, and van der Waals parameters) are adjusted to reproduce the QM reference data. This is often an iterative process involving sophisticated optimization algorithms.
Validation: The newly developed force field is then validated by running simulations and comparing the results with experimental data or with data from higher-level QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. Key validation metrics include the reproduction of structural properties (e.g., radial distribution functions) and dynamic properties (e.g., diffusion coefficients).
The development of such a specialized force field is a non-trivial but essential step for conducting reliable and predictive large-scale simulations of MHB in complex environments, such as during a chemical reaction or in a biological system.
Table 3: Key Components of a Specialized Force Field for MHB
| Parameter Type | Description | Derivation Source |
| Bond Stretching | Parameters (force constant, equilibrium distance) for bonds involving Mg (e.g., Mg-C, Mg-Br). | Quantum Mechanical Calculations |
| Angle Bending | Parameters for angles around the Mg center (e.g., C-Mg-Br). | Quantum Mechanical Calculations |
| Torsional (Dihedral) Angles | Parameters governing rotation around bonds, especially within the heptoxy chain. | Quantum Mechanical Calculations |
| Non-Bonded (van der Waals) | Lennard-Jones parameters for all atom types to model short-range repulsive and long-range attractive forces. | Fitted to reproduce QM interaction energies and experimental data (if available). |
| Electrostatic (Charges) | Partial atomic charges on each atom to model electrostatic interactions. | Derived from QM electrostatic potential fitting (e.g., RESP or CHELPG). |
Advanced Analytical and Spectroscopic Methodologies for Research on Magnesium Heptoxybenzene Bromide Mhb
High-Resolution Mass Spectrometry (HRMS) for Stoichiometric Analysis
High-resolution mass spectrometry is a cornerstone technique for the precise determination of the elemental composition of molecules by measuring the mass-to-charge ratio (m/z) with exceptional accuracy. For a complex organometallic species like MHB, HRMS provides the high-resolution data necessary to confirm its stoichiometric formula and investigate its behavior in the gas phase. nih.govupce.czuvic.ca
Fragmentation Pathway Studies of MHB-Derived Ions for Structural Insights
In mass spectrometry, the molecular ion of a compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of this fragmentation is intrinsic to the molecule's structure and provides a "fingerprint" that can be used for structural elucidation. youtube.comlibretexts.org For MHB, collision-induced dissociation (CID) is a common technique where the molecular ion is accelerated and collided with an inert gas, leading to fragmentation. acs.org
The fragmentation of organometallic compounds like MHB often follows predictable pathways. A primary fragmentation event would likely be the cleavage of the carbon-magnesium bond or the magnesium-bromine bond. The relative stability of the resulting carbocations and organomagnesium fragments dictates the observed fragmentation pattern. For instance, the loss of the heptoxybenzene group as a radical would result in a [MgBr]+ fragment. Conversely, cleavage of the Mg-Br bond would yield a [C13H19OMg]+ fragment. Further fragmentation of the heptoxybenzene moiety itself, such as cleavage of the ether bond or fragmentation of the alkyl chain, would provide additional structural information. acs.orgmasterorganicchemistry.com
Table 1: Hypothetical Fragmentation Pathways for Magnesium;heptoxybenzene;bromide (MHB) in HRMS
| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion | Neutral Loss |
| [C13H19BrMgO]+ | Cleavage of C-Mg bond | [MgBr]+ | C13H19O• |
| [C13H19BrMgO]+ | Cleavage of Mg-Br bond | [C13H19OMg]+ | Br• |
| [C13H19BrMgO]+ | Cleavage of C-O bond in ether | [C6H5OMgBr]+ | C7H14 |
| [C13H19O]+ | Benzylic cleavage | [C7H7O]+ | C6H12 |
Isotopic Pattern Analysis for Elemental Composition Verification of Complex Adducts
The presence of elements with multiple naturally occurring isotopes, such as magnesium and bromine, results in a characteristic isotopic pattern in the mass spectrum. This pattern serves as a powerful tool for confirming the elemental composition of an ion. nih.govlibretexts.orglibretexts.org Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for any bromine-containing fragment. csbsju.eduorgchemboulder.com
Magnesium has three stable isotopes: 24Mg (79% abundance), 25Mg (10% abundance), and 26Mg (11% abundance). The presence of magnesium in a fragment will, therefore, produce a characteristic cluster of peaks corresponding to these isotopes. The precise mass and relative abundance of these isotopic peaks, as measured by HRMS, can be compared to theoretical predictions to definitively verify the number of bromine and magnesium atoms in any given ion, including complex adducts that may form in the ion source. nih.gov
Table 2: Predicted Isotopic Abundances for Key Fragments of MHB
| Fragment Ion | Isotope | Theoretical m/z | Relative Abundance (%) |
| [MgBr]+ | 24Mg79Br | 102.92 | ~100 |
| 24Mg81Br | 104.92 | ~98 | |
| 25Mg79Br | 103.92 | ~12.7 | |
| 25Mg81Br | 105.92 | ~12.4 | |
| 26Mg79Br | 104.92 | ~14.0 | |
| 26Mg81Br | 106.92 | ~13.7 |
This table illustrates the expected isotopic pattern for a key fragment of MHB. The relative abundances are approximate and serve to demonstrate the characteristic pattern.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. nih.govscribd.comarxiv.org While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, multidimensional NMR experiments are essential for unraveling the complex structures of organometallic compounds like MHB. e-bookshelf.detamu.edu
Elucidation of Complex Spin Systems and Connectivity within Organomagnesium Structures
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity of atoms within a molecule. libretexts.orgsdsu.eduresearchgate.netyoutube.comyoutube.com
A COSY experiment on MHB would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of the protons within the heptyl chain and the aromatic ring. For example, cross-peaks would be observed between the protons of adjacent methylene (B1212753) groups in the heptyl chain and between ortho, meta, and para protons on the benzene (B151609) ring. csbsju.edu
An HSQC experiment provides correlations between protons and directly attached heteronuclei, most commonly 13C. acs.orgresearchgate.netresearchgate.net For MHB, this would definitively link each proton signal to its corresponding carbon atom in the heptoxybenzene ligand. This is particularly useful for assigning the carbons of the aromatic ring and the heptyl chain. The absence of a correlation for a carbon signal in the HSQC spectrum would indicate a quaternary carbon, such as the carbon atom bonded to the magnesium.
Table 3: Expected 2D NMR Correlations for the Heptoxybenzene Ligand of MHB
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) |
| Aromatic Protons | Other aromatic protons (ortho, meta) | Aromatic carbons |
| -O-CH2- Protons | Protons of adjacent methylene group | Carbon of -O-CH2- group |
| Methylene Protons | Protons of adjacent methylene groups | Corresponding methylene carbons |
| Terminal -CH3 Protons | Protons of adjacent methylene group | Carbon of -CH3 group |
This table outlines the expected correlations that would be observed in COSY and HSQC spectra, aiding in the structural confirmation of the organic ligand in MHB.
Solid-State NMR for Structural Insights in Non-Solution States and Solid-State Reaction Monitoring
While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) offers the unique ability to study the structure of MHB in its solid, non-solvated form. rsc.orgresearchgate.net This is particularly important for organometallic compounds, as their structures can vary significantly between the solid and solution phases. ssNMR can provide information on the coordination environment of the magnesium atom, including the nature of its interaction with the bromine and the organic ligand in the crystal lattice. acs.org Furthermore, ssNMR can be a powerful tool for monitoring reactions in the solid state, providing insights into reaction mechanisms and the formation of intermediates. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Context
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netlibretexts.orgyoutube.com These techniques are highly effective for identifying the functional groups present in a compound. acs.org For MHB, FT-IR and Raman spectroscopy would be used to confirm the presence of the heptoxybenzene ligand.
The FT-IR spectrum of MHB would be expected to show characteristic absorption bands for the C-O stretching of the ether linkage, the C-H stretching of the alkyl and aromatic groups, and the characteristic vibrations of the benzene ring. acs.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the C-C stretching vibrations of the aromatic ring and the alkyl chain. youtube.com The C-Mg and Mg-Br stretching vibrations would likely appear in the low-frequency region of the Raman spectrum and could provide direct evidence of the organometallic and halide bonds, respectively. wikipedia.org
Table 4: Characteristic Vibrational Frequencies for Functional Groups in MHB
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 2960-2850 | 2960-2850 |
| C=C (aromatic) | Stretching | 1600, 1500 | 1600, 1500 |
| C-O (ether) | Stretching | 1260-1000 | Weak |
| C-Mg | Stretching | Not typically observed | 500-300 |
| Mg-Br | Stretching | Not typically observed | 300-200 |
Correlating Vibrational Modes with Specific Structural Features and Coordination States
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of organometallic compounds. mt.comwiley.com For a molecule like MHB, specific vibrational frequencies in the IR and Raman spectra can be assigned to the stretching and bending modes of its constituent bonds. These assignments provide a "fingerprint" of the molecule, revealing details about its bonding and coordination environment. nih.govdiva-portal.org
The analysis of MHB would focus on key spectral regions. For instance, the Mg-C and Mg-Br stretching frequencies are highly characteristic and provide direct information about the core of the Grignard reagent. The position and intensity of these bands are sensitive to the coordination state of the magnesium center. Solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, coordinate to the magnesium atom, and these interactions can be observed through shifts in the vibrational frequencies of both the solvent and the Grignard reagent. nih.gov Density Functional Theory (DFT) calculations are often employed to theoretically predict vibrational spectra, which aids in the assignment of experimentally observed bands to specific molecular motions. wiley.com
Below is a hypothetical table illustrating typical IR frequency ranges for the key functional groups and bonds relevant to the analysis of MHB in a solvent like THF.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for MHB Analysis |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms presence of the heptoxybenzene moiety. |
| C-H Stretch (Aliphatic) | 3000-2850 | Confirms presence of the heptoxy group. |
| C-O-C Stretch (Ether) | 1300-1000 | Characteristic of the heptoxy group and any ether solvent. |
| Mg-C Stretch | 600-400 | Direct evidence of the Grignard reagent's carbon-metal bond. Frequency is sensitive to coordination. |
| Mg-Br Stretch | 350-200 | Confirms the presence of the magnesium-bromide bond. |
By meticulously analyzing these vibrational modes, researchers can deduce the coordination number of the magnesium center and gain insight into the specific species present in the Schlenk equilibrium for MHB.
In-Situ Monitoring of Reaction Progress via Vibrational Changes
A significant advantage of vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is its applicability to in-situ reaction monitoring. mt.commt.com By inserting a probe directly into the reaction vessel, chemists can collect spectra in real-time without disturbing the reaction. mt.comresearchgate.net This approach allows for the continuous tracking of reactant consumption, intermediate formation, and product generation. mt.com
For a reaction involving MHB, such as its formation from 1-bromo-4-heptoxybenzene and magnesium metal, in-situ FTIR could monitor the disappearance of the C-Br vibrational mode of the starting material and the simultaneous appearance of the characteristic Mg-C band of the MHB product. mt.comresearchgate.net This is crucial for determining reaction initiation, which can sometimes be delayed, and for ensuring the reaction proceeds to completion. mt.com Monitoring the reaction profile in real-time helps in understanding reaction kinetics, identifying potential by-products, and optimizing process parameters for safety and efficiency. researchgate.netyoutube.com
X-ray Diffraction (XRD) and Crystallography for Molecular Structure Determination
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com For organometallic compounds like MHB, XRD provides unambiguous information on molecular geometry, bonding, and intermolecular interactions in the solid state. numberanalytics.combruker.com
Single Crystal X-ray Diffraction for Absolute Configuration and Connectivity
Single Crystal X-ray Diffraction (SC-XRD) is considered the "gold standard" for molecular structure determination. numberanalytics.com The technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. creative-biostructure.comnumberanalytics.com This analysis yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined.
For MHB, an SC-XRD analysis would provide:
Unambiguous Connectivity: It would confirm the bonding arrangement, showing the direct link between the magnesium atom, the benzene ring, the bromide atom, and any coordinated solvent molecules.
Precise Bond Lengths and Angles: Accurate measurements of the Mg-C, Mg-Br, and C-O bond lengths, as well as the bond angles around the magnesium center, provide deep insight into the molecule's geometry and electronic structure. creative-biostructure.com
Stereochemistry and Configuration: If chiral centers were present, SC-XRD could determine the absolute configuration.
Intermolecular Interactions: The analysis reveals how individual MHB molecules pack together in the crystal lattice, highlighting any non-covalent interactions that stabilize the crystal structure. bruker.com
Growing suitable single crystals of reactive organometallic compounds can be challenging, but the detailed structural information obtained is invaluable. numberanalytics.com
Powder X-ray Diffraction for Polymorphism and Phase Analysis in Solid-State Reactions
While SC-XRD requires a single, perfect crystal, Powder X-ray Diffraction (PXRD) can analyze a microcrystalline powder sample. jst.go.jp In PXRD, the diffraction pattern is generated from a multitude of randomly oriented crystallites, resulting in a characteristic pattern of diffraction peaks. researchgate.net
PXRD is particularly useful for:
Phase Identification: The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. By comparing an experimental pattern to a database or a pattern simulated from single-crystal data, one can confirm the identity and purity of a solid MHB sample. numberanalytics.comrigaku.com
Polymorphism Studies: Many compounds can crystallize in multiple different forms, a phenomenon known as polymorphism. rigaku.comresearchgate.net These polymorphs can have different physical properties. PXRD is the primary technique used to identify and distinguish between different polymorphic forms of a substance like MHB. researchgate.net
Monitoring Solid-State Reactions: PXRD can be used to follow the progress of reactions involving solid materials, such as the formation of MHB or its subsequent solid-state transformations, by observing the disappearance of reactant peaks and the growth of product peaks.
Hyphenated Techniques for Online Reaction Monitoring and Product Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful approach for analyzing complex chemical mixtures. nih.gov
GC-MS and LC-MS for Impurity Profiling and Product Distribution in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of reaction mixtures involving MHB. nih.gov These methods are crucial for identifying impurities and quantifying the distribution of products.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a long column. etamu.edu As each component exits the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification. etamu.edu GC-MS is highly effective for analyzing volatile and thermally stable compounds. After a Grignard reaction, unreacted starting materials or volatile by-products can be identified and quantified. researchgate.netnih.gov Derivatization steps are often employed to make non-volatile compounds amenable to GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. resolvemass.ca This makes it suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally sensitive. The separated components are then detected by a mass spectrometer. LC-MS is exceptionally powerful for impurity profiling in chemical synthesis. resolvemass.caijpsonline.comshimadzu.com In the context of MHB synthesis and subsequent reactions, LC-MS could be used to:
Detect trace levels of process-related impurities. resolvemass.ca
Identify and characterize unknown by-products from side reactions. ijpsonline.com
Quantify the yield of the desired product alongside any related substances in the final reaction mixture.
The high sensitivity and specificity of LC-MS, often enhanced by using tandem mass spectrometry (MS/MS), make it a cornerstone of modern analytical chemistry for ensuring product quality and understanding complex reaction outcomes. ijpsonline.com
Flow-Through NMR/IR for Continuous Process Monitoring and Optimization
The synthesis of Grignard reagents like Magnesium Heptoxybenzene Bromide (MHB) is often characterized by a highly exothermic nature and the potential for side reactions, making precise process control paramount for ensuring product quality, safety, and yield. mt.com The integration of Process Analytical Technology (PAT) has become a cornerstone in modern chemical manufacturing, aiming to design, analyze, and control manufacturing processes through the measurement of Critical Process Parameters (CPPs) that influence Critical Quality Attributes (CQAs). mt.comchromnet.net Among the most powerful PAT tools for real-time reaction monitoring are flow-through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net These non-invasive techniques provide continuous insights into the reaction dynamics, enabling immediate process adjustments and optimization.
Flow chemistry, in contrast to traditional batch processing, offers superior control over reaction parameters such as temperature and mixing due to a higher surface-to-volume ratio. beilstein-journals.orgnih.gov When coupled with in-line analytical methods like NMR and IR, it allows for the development of highly efficient and automated processes for synthesizing organometallic compounds, including Grignard reagents. mt.combeilstein-journals.org
Flow-Through NMR Spectroscopy
Flow-through NMR spectroscopy is an exceptional tool for the real-time, quantitative analysis of chemical reactions in a continuous flow setup. researchgate.netmagritek.com A small portion of the reaction mixture is continuously circulated through a measurement loop that passes through the NMR spectrometer, providing detailed structural information and concentration data for reactants, intermediates, and products. researchgate.net Benchtop NMR spectrometers are particularly well-suited for these applications as they can be situated directly in the laboratory fume hood, in close proximity to the flow reactor. researchgate.netmagritek.com
Research Findings and Applications:
In the context of MHB synthesis, a flow-through NMR setup would continuously monitor the conversion of 1-bromo-4-heptoxybenzene and magnesium into the desired Grignard reagent. By integrating an internal standard, the concentrations of the starting material and the MHB product can be accurately quantified in real-time. aiche.org This allows for the rapid development of kinetic models, which are crucial for understanding the reaction mechanism and optimizing operating conditions in a continuous stirred-tank reactor (CSTR). aiche.org
One of the key advantages of in-line NMR analysis is the significant reduction in the observation of oxidized Grignard reagent compared to off-line analysis, highlighting the benefit of immediate measurement. beilstein-journals.org For the synthesis of MHB, this means that any degradation of the highly reactive organometallic compound can be instantly detected, allowing for adjustments to the process to minimize impurity formation.
Furthermore, flow NMR can be instrumental in studying reaction kinetics and identifying reactive intermediates. nih.gov The rapid data acquisition allows for the optimization of reaction parameters such as residence time, temperature, and reactant stoichiometry in a significantly shorter timeframe than traditional batch optimization experiments. magritek.com
Interactive Data Table: Real-time Monitoring of MHB Synthesis via Flow-Through ¹H NMR
The following table illustrates hypothetical data that could be obtained from the continuous monitoring of MHB synthesis using flow-through ¹H NMR spectroscopy. The data shows the conversion of the aryl bromide reactant into the MHB product over time, along with the formation of a potential byproduct.
| Time (minutes) | 1-bromo-4-heptoxybenzene Concentration (M) | Magnesium Heptoxybenzene Bromide (MHB) Concentration (M) | Byproduct Concentration (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 5 | 0.75 | 0.24 | 0.01 |
| 10 | 0.52 | 0.47 | 0.01 |
| 15 | 0.30 | 0.68 | 0.02 |
| 20 | 0.15 | 0.83 | 0.02 |
| 25 | 0.05 | 0.92 | 0.03 |
| 30 | <0.01 | 0.96 | 0.04 |
This table is generated based on principles of Grignard reaction monitoring and does not represent experimentally verified data for this specific compound.
Flow-Through IR Spectroscopy
In-line Fourier Transform Infrared (FTIR) spectroscopy is another powerful PAT tool for monitoring the progress of chemical reactions in real-time. mt.com By inserting an Attenuated Total Reflectance (ATR) probe into the reaction stream, the characteristic vibrational frequencies of functional groups can be continuously measured. mt.com This provides valuable information about the consumption of reactants and the formation of products.
Research Findings and Applications:
For the synthesis of MHB, in-line IR spectroscopy can effectively track the disappearance of the C-Br bond of the 1-bromo-4-heptoxybenzene reactant and the appearance of the characteristic peaks associated with the newly formed organomagnesium species. mt.comresearchgate.net This is particularly useful for detecting the initiation of the often-sluggish Grignard reaction, which is indicated by a rise in temperature and a change in the IR spectrum. mt.com
In a continuous flow setup, an FTIR-ATR flow cell can be used to monitor the Grignard reagent formation and any subsequent reactions. mt.com For instance, if the MHB is used in a downstream reaction with an electrophile like carbon dioxide to form a carboxylic acid, in-line IR can monitor the consumption of the Grignard reagent and the formation of the carboxylate intermediate. masterorganicchemistry.com
The real-time data from in-line IR allows for precise control over the stoichiometry of the reactants. acs.org In many Grignard reactions, an excess of the Grignard reagent can lead to the formation of significant impurities. acs.orgresearchgate.net By continuously monitoring the concentration of the reactants, the dosing can be accurately controlled to maintain a stoichiometric ratio, thereby maximizing yield and minimizing byproducts. researchgate.netdtu.dk
Interactive Data Table: Monitoring MHB Formation with In-line IR Spectroscopy
This table presents a hypothetical dataset from the in-line IR monitoring of MHB synthesis, showing the change in absorbance of key infrared peaks over the course of the reaction.
| Time (minutes) | Absorbance of C-Br Stretch (a.u.) | Absorbance of C-Mg Stretch (a.u.) |
| 0 | 0.85 | 0.00 |
| 5 | 0.64 | 0.21 |
| 10 | 0.43 | 0.42 |
| 15 | 0.25 | 0.60 |
| 20 | 0.12 | 0.73 |
| 25 | 0.04 | 0.81 |
| 30 | <0.01 | 0.85 |
This table is generated based on principles of Grignard reaction monitoring and does not represent experimentally verified data for this specific compound.
Green Chemistry Principles and Sustainable Synthetic Approaches for Magnesium Heptoxybenzene Bromide Mhb
Development of Solvent-Free or Low-Environmental-Impact Synthesis Protocols
Traditional synthesis of Grignard reagents, including Magnesium Heptoxybenzene Bromide, often relies on volatile and flammable ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strict anhydrous conditions. nih.govyoutube.com These solvents pose significant environmental, health, and safety risks. Green chemistry addresses these challenges by developing solvent-free and safer solvent alternatives.
Mechanochemical Synthesis Approaches for Grignard Reagent Formation
Mechanochemistry, specifically ball milling, has emerged as a promising solvent-free technique for the synthesis of Grignard reagents. glbrc.orgresearchgate.net This method involves the mechanical grinding of magnesium metal with the corresponding organic halide, in this case, 1-bromo-4-heptoxybenzene, in a ball mill. rsc.org The mechanical energy input facilitates the reaction between the metal surface and the halide, forming the Grignard reagent without the need for a solvent. nih.gov
This approach offers several advantages:
Reduced Solvent Waste: Eliminates the need for large volumes of hazardous organic solvents. glbrc.org
Enhanced Safety: Reduces the risks of fire and explosion associated with volatile ethers.
Improved Reactivity: Can overcome solubility issues with certain organic halides and may not require strict inert atmospheres. glbrc.orgresearchgate.net
Recent studies have demonstrated the successful synthesis of various organomagnesium nucleophiles using this technique, suggesting its applicability to the formation of Magnesium Heptoxybenzene Bromide. researchgate.netrsc.org
| Parameter | Conventional Synthesis | Mechanochemical Synthesis |
| Solvent | Diethyl ether, THF | Solvent-free or minimal solvent |
| Conditions | Strict anhydrous, inert atmosphere | Can often be performed in air |
| Waste | Significant solvent waste | Minimal to no solvent waste |
| Safety | Fire and explosion hazard | Reduced hazard |
Reactions in Alternative Solvents (e.g., Deep Eutectic Solvents, Ionic Liquids, Supercritical Fluids, Water)
For reactions where a solvent is necessary, green chemistry promotes the use of environmentally benign alternatives.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and have low volatility. vito.bersc.orgrsc.org Research has shown that Grignard-type addition reactions can be successfully carried out in DESs, sometimes even in the presence of air and at room temperature, which is a significant departure from traditional methods. rsc.orgacs.org The use of a DES for the synthesis or subsequent reactions of Magnesium Heptoxybenzene Bromide could dramatically improve the safety and environmental profile of the process. Studies suggest that in some cases, the reaction may be driven at the interface between the DES and a small amount of organic solvent, leading to enhanced yields and selectivities. vito.bersc.org
2-Methyltetrahydrofuran (B130290) (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF is a greener alternative to THF. researchgate.net It has a higher boiling point and a lower miscibility with water, which can simplify work-up procedures. Systematic studies have shown that 2-MeTHF can be a superior solvent for Grignar_d reagent formation, often leading to higher yields and reduced by-product formation compared to traditional ethers. researchgate.net
Reactions in Water: While Grignard reagents are traditionally known to be incompatible with water, recent advancements have explored micellar catalysis and other techniques to enable Grignard-type reactions in aqueous media. rsc.org These methods are still in development but hold significant promise for future green synthetic routes.
Atom Economy and Efficiency in MHB-Mediated Transformations
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Maximizing atom economy is a key goal of green chemistry.
Catalytic Strategies for Reduced Waste Generation and Enhanced Selectivity
Kumada-Corriu Coupling: This reaction utilizes nickel or palladium catalysts to couple a Grignard reagent with an organic halide. embopress.org A catalytic approach for a reaction involving Magnesium Heptoxybenzene Bromide would reduce the need for stoichiometric activating agents and can lead to higher selectivity, thus minimizing waste.
Iron Catalysts: Iron-based catalysts are an attractive green alternative to more expensive and toxic palladium or nickel catalysts. youtube.com They have been shown to be effective in various cross-coupling reactions involving Grignard reagents. youtube.com
The general mechanism for these catalytic reactions involves the formation of a transition metal complex with the Grignard reagent, which then reacts with the substrate to form the desired product and regenerate the catalyst. embopress.org
Optimization of Reaction Conditions for Maximized Atom Utilization and Minimization of By-products
Careful optimization of reaction parameters is crucial for maximizing atom economy. Key considerations include:
Temperature Control: Grignard reactions are exothermic. Maintaining an optimal temperature can prevent side reactions, such as Wurtz coupling, where two organic residues from the Grignard reagent couple together.
Stoichiometry and Addition Rate: Using the correct molar ratios of reactants and controlling the rate of addition of the Grignard reagent can significantly reduce the formation of by-products.
Activating Agents: Traditional methods for activating the magnesium surface often use agents like iodine or 1,2-dibromoethane. nih.gov Minimizing the use of these activators or finding more benign alternatives contributes to a greener process.
Renewable Feedstocks and Bio-Inspired Syntheses for Heptoxybenzene Precursors
A truly sustainable chemical process considers the origin of its starting materials. The ideal is to use renewable feedstocks derived from biomass rather than finite petrochemical resources. acs.org The precursor to Magnesium Heptoxybenzene Bromide is 1-bromo-4-heptoxybenzene, which is synthesized from phenol (B47542) and a seven-carbon alkyl chain.
Phenol from Lignin (B12514952): Lignin, a major component of woody biomass, is the most abundant natural source of aromatic compounds. vito.bersc.org Significant research has focused on the depolymerization of lignin to produce valuable aromatic platform chemicals, including phenol. glbrc.orgacs.org Various methods, including catalytic fast pyrolysis and hydrodeoxygenation, are being developed to efficiently convert lignin into phenol and other simple aromatics.
Heptanol from Biomass: The seven-carbon alkyl group in heptoxybenzene can be sourced from bio-based heptanol. While not as common as bioethanol or butanol, research is underway to produce longer-chain alcohols from renewable resources. One potential route involves the Guerbet reaction, which can couple smaller bio-derived alcohols into larger ones.
By combining bio-derived phenol with bio-derived heptanol, a renewable pathway to heptoxybenzene can be envisioned. The subsequent bromination would yield the precursor for the green synthesis of Magnesium Heptoxybenzene Bromide.
| Precursor | Potential Renewable Source | Relevant Conversion Technology |
| Phenol | Lignin (from wood, agricultural waste) | Lignin depolymerization (e.g., pyrolysis, hydrogenolysis) |
| Heptanol | Biomass-derived smaller alcohols | Guerbet reaction, fermentation |
Environmentally Benign Downstream Processing and Separation Techniques
The downstream processing of Grignard reagents like Magnesium;heptoxybenzene;bromide (MHB) traditionally involves quenching with aqueous acids followed by extraction with large volumes of volatile and often hazardous organic solvents, such as diethyl ether or tetrahydrofuran (THF). beyondbenign.orgyoutube.com These conventional methods generate significant amounts of waste and pose environmental and safety risks. gordon.edu Adherence to the principles of green chemistry necessitates a shift towards more sustainable downstream processing and separation techniques that minimize environmental impact, reduce waste, and enhance safety and efficiency.
Modern sustainable strategies focus on replacing hazardous solvents, implementing energy-efficient purification methods, and recycling materials. silicycle.com For organometallic compounds such as MHB, key advancements lie in the areas of greener extraction protocols, advanced crystallization methods, supercritical fluid extraction, and membrane-based separations.
Eco-Friendly Quenching and Extraction
The initial step following a Grignard reaction is the quenching of the reaction mixture to hydrolyze the magnesium alkoxide intermediate and separate the desired organic product from inorganic magnesium salts. youtube.com Green approaches to this critical step focus on minimizing solvent use and replacing hazardous solvents with more benign alternatives.
Solvent Selection and Reduction: The choice of extraction solvent is paramount in green downstream processing. Traditional solvents like diethyl ether are effective but highly flammable and prone to forming explosive peroxides. sciencemadness.org Greener alternatives are selected based on their lower toxicity, reduced flammability, biodegradability, and derivation from renewable resources. silicycle.com
Cyclopentyl Methyl Ether (CPME): CPME is another promising green solvent that is noted for its high resistance to peroxide formation, water immiscibility, and stability, making it suitable for extractions in organometallic chemistry. sciencemadness.org
Ethyl Acetate (B1210297) & tert-Butyl Methyl Ether (MTBE): For many extractions, ethyl acetate and MTBE are considered greener substitutes for more hazardous solvents like diethyl ether and chlorinated solvents. researchgate.netstackexchange.com MTBE, in particular, is less prone to forming peroxides than diethyl ether. researchgate.net
| Solvent | Traditional/Green | Key Advantages in Downstream Processing | Considerations |
|---|---|---|---|
| Diethyl Ether | Traditional | Effective solvent for Grignard products. | Highly flammable, peroxide-former, high volatility. gordon.edusciencemadness.org |
| Tetrahydrofuran (THF) | Traditional | Good solvating properties. | Peroxide-former, water-miscible. sciencemadness.orgsciencemadness.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Renewable source, low water miscibility, less prone to peroxide formation. gordon.edu | Higher boiling point requires more energy for removal. |
| Ethyl Acetate | Green | Lower toxicity than chlorinated solvents, effective for extraction. researchgate.netstackexchange.com | Slightly water-soluble, which can affect extraction efficiency. stackexchange.com |
| tert-Butyl Methyl Ether (MTBE) | Green | Low peroxide formation risk, good substitute for diethyl ether. researchgate.net | Potential groundwater contaminant. |
Advanced Crystallization Techniques
Crystallization is a powerful and inherently green technique for purifying solid organic compounds like the product derived from MHB, as it can yield a high-purity product from a solution with minimal energy input. uct.ac.zalibretexts.org The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. libretexts.orgmt.com
Green Principles in Crystallization:
Solvent Choice: The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. rochester.edu Green chemistry principles favor the use of water, ethanol, or other benign solvents whenever possible. If a single solvent is not effective, a mixed-solvent system can be employed. rochester.edu
Energy Efficiency: The process should be designed to minimize heating and cooling cycles.
Waste Reduction: The mother liquor, which contains residual product and impurities, can be subjected to a "second crop" crystallization to maximize yield and reduce waste. libretexts.org
The selection of an appropriate solvent system is critical and can be determined experimentally by testing the solubility of the crude product in various green solvents at different temperatures. libretexts.orgrochester.edu
| Step | Description | Green Chemistry Consideration |
|---|---|---|
| 1. Solvent Selection | Choosing a solvent (or solvent pair) where the product has high solubility when hot and low solubility when cold. rochester.edu | Prioritize water, ethanol, acetone, or other environmentally benign solvents. silicycle.com |
| 2. Dissolution | Dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. libretexts.org | Using the minimum volume of solvent reduces waste and improves recovery yield. libretexts.org |
| 3. Cooling | Allowing the hot solution to cool slowly and without disturbance to promote the formation of large, pure crystals. libretexts.org | Slow, natural cooling is more energy-efficient than rapid cooling methods. |
| 4. Filtration | Separating the purified crystals from the mother liquor. mt.com | Efficient filtration minimizes the loss of product. |
| 5. Washing and Drying | Washing the crystals with a small amount of cold, pure solvent to remove any adhering mother liquor, followed by drying. uct.ac.za | Using minimal cold solvent for washing prevents significant product redissolution. |
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a sophisticated separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.orgchemistnotes.com Supercritical CO₂ is non-toxic, non-flammable, and inexpensive, and its solvating power can be finely tuned by adjusting temperature and pressure. chemistnotes.comdedietrich.com This allows for the selective extraction of the desired product from a complex mixture. wikipedia.org
The process involves passing supercritical CO₂ through the crude product matrix. The target compound dissolves in the fluid, which is then transferred to a separator at a lower pressure. wikipedia.org In the separator, the CO₂ returns to a gaseous state, losing its solvating power and precipitating the pure, solvent-free product. The CO₂ can then be recompressed and recycled. wikipedia.orgdedietrich.com This technique is particularly advantageous for thermally labile compounds and eliminates the use of organic solvents entirely. chemistnotes.com While initial equipment costs can be high, the environmental benefits and potential for producing high-purity products make it a compelling green alternative. chemistnotes.com
Membrane-Based Separation
Membrane separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), offer an energy-efficient, non-thermal method for purifying reaction products and treating waste streams. acs.orgliqtech.com These processes use semi-permeable membranes to separate molecules based on size, shape, and polarity. acs.orgrsc.org
In the context of processing MHB reaction mixtures, nanofiltration could potentially be used to separate the organic product from the aqueous phase containing inorganic magnesium salts. liqtech.com Solvent-resistant nanofiltration (SRNF) membranes allow for separations to be conducted directly in organic solvents, offering a way to recycle catalysts or separate products from unreacted starting materials. acs.org The development of robust ceramic or polymer membranes that can withstand the harsh chemical environments of organometallic reaction mixtures is an active area of research. liqtech.comsynderfiltration.com Membrane filtration can significantly reduce the energy consumption associated with traditional separation methods like distillation. acs.org
Emerging Trends and Future Research Trajectories for Magnesium Heptoxybenzene Bromide Mhb
Integration with Flow Chemistry and Microreactor Technology for Enhanced Control and Throughput
The synthesis and application of Grignard reagents like MHB are often plagued by challenges related to their high reactivity, exothermicity, and sensitivity to air and moisture. wikipedia.orgreachemchemicals.com Traditional batch processing methods can be difficult to control, leading to the formation of byproducts and posing safety risks. fraunhofer.debionity.com Flow chemistry and microreactor technology have emerged as powerful solutions to these challenges, offering precise control over reaction parameters and enabling safer, more efficient, and scalable production. acs.orgvapourtec.comchemicalindustryjournal.co.uk
Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, allowing for the rapid dissipation of heat generated during the exothermic formation of MHB. chemicalprocessing.comchemeurope.com This enhanced control minimizes the formation of impurities and improves product purity. fraunhofer.de The short residence times within the microreactor also prevent the degradation of the sensitive Grignard reagent. chemicalprocessing.com Researchers at the Fraunhofer Institute for Microengineering and Microsystems have successfully demonstrated the use of a flow microreactor for Grignard reagent synthesis, pumping the reactant through a bed of magnesium shavings to control the reaction rate. fraunhofer.dechemicalprocessing.com This approach not only makes the process faster and safer but also allows for the continuous production of the reagent, which can be directly telescoped into subsequent reactions. vapourtec.comresearchgate.net
The integration of MHB synthesis into a continuous flow setup would allow for on-demand generation, eliminating the need for storage of this highly reactive compound. vapourtec.com This is particularly advantageous for industrial applications where large quantities of the reagent may be required. reachemchemicals.com The scalability of microreactor systems, by running multiple reactors in parallel, offers a clear pathway to industrial-scale production of MHB with consistent quality. fraunhofer.debionity.com
| Parameter | Batch Reactor | Microreactor |
| Heat Transfer | Poor | Excellent |
| Reaction Time | Long | Short |
| Safety | Potential for runaway reactions | Enhanced safety |
| Scalability | Difficult | Straightforward |
| Product Purity | Variable | High |
Table 1: Comparison of Batch versus Microreactor Synthesis for Grignard Reagents. This table illustrates the key advantages of employing microreactor technology for the synthesis of organomagnesium compounds like MHB, highlighting improvements in safety, control, and scalability.
Exploration of Bio-Orthogonal Reactivity and Bioconjugation Strategies for Chemical Biology Applications
The field of chemical biology seeks to study biological systems using chemical tools. nih.govchemscene.com Bioorthogonal chemistry, a key enabling technology in this field, involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While organometallic compounds have historically been considered too reactive for biological environments, recent advancements are challenging this paradigm. nih.gov
The exploration of MHB's reactivity profile could uncover bio-orthogonal transformations. While the high nucleophilicity of the heptoxybenzene anion makes it reactive towards water, strategic ligand design and reaction engineering could potentially temper its reactivity, allowing for selective reactions in a biological milieu. The development of "caged" MHB derivatives, which release the active Grignard reagent upon a specific biological trigger, presents an exciting avenue for future research.
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins and peptides, is a powerful tool for developing therapeutics and diagnostics. chem-station.com The nucleophilic nature of MHB could be harnessed for targeted bioconjugation. For instance, MHB could potentially react with specific electrophilic sites on a protein, such as a pre-installed ketone or aldehyde group. chem-station.com This would enable the site-specific attachment of a heptoxybenzene moiety, which could serve as a therapeutic agent or a probe for imaging. While direct application in living cells remains a significant challenge due to the reagent's inherent reactivity, ex vivo bioconjugation strategies are a more immediate possibility.
| Bioconjugation Strategy | Description | Potential Application with MHB |
| Targeting Native Functional Groups | Utilizing the inherent reactivity of amino acid side chains (e.g., lysine, cysteine). chem-station.com | Potentially challenging due to MHB's high reactivity and lack of selectivity. |
| Targeting Non-Native Functional Groups | Introducing a unique functional group (e.g., ketone, aldehyde, azide) into the biomolecule for specific reaction. nih.govchem-station.com | MHB could react with an introduced electrophilic carbonyl group for site-specific labeling. |
| Click Chemistry | A set of powerful, reliable, and selective reactions for modularly joining small units. wikipedia.orgnih.gov | While not a direct "click" reaction, MHB could be used to install a handle for a subsequent click reaction. |
Table 2: Potential Bioconjugation Strategies for Magnesium Heptoxybenzene Bromide. This table outlines various bioconjugation approaches and speculates on how MHB could be integrated into these strategies for applications in chemical biology.
Application in Sensing and Imaging Technologies Through Derivatization and Luminescent Probes
Organometallic compounds are increasingly being explored for their unique photophysical properties and their potential use in sensing and imaging applications. nih.gov The derivatization of MHB could lead to the development of novel sensors and luminescent probes.
The heptoxybenzene moiety of MHB can be systematically modified to tune its electronic and steric properties. By introducing fluorophores or chromophores into the aromatic ring, it is possible to create derivatives that exhibit changes in their optical properties upon reaction with a specific analyte. For example, a derivative of MHB could be designed to react with a particular metal ion or small molecule, leading to a measurable change in fluorescence or color. This would form the basis of a highly sensitive and selective chemosensor. The derivatization of organotin compounds with Grignard reagents for analysis by gas chromatography-mass spectrometry is a well-established technique that demonstrates the feasibility of such derivatization strategies. capes.gov.br
Furthermore, some Grignard reagents have been observed to exhibit chemiluminescence, emitting light upon reaction with certain substances, such as oxygen. weirdscience.eu This phenomenon, first noted by Wedekind in 1906, suggests that MHB or its derivatives could be developed as chemiluminescent probes. weirdscience.eu Such probes could be used to detect reactive oxygen species in biological systems or as reporters in high-throughput screening assays. The design of novel ligands that enhance the luminescent properties of organomagnesium complexes is an active area of research. acs.org
Interdisciplinary Research with Materials Science, Biology, and Engineering for Advanced Applications
The future development of MHB will be significantly enhanced through interdisciplinary collaborations. The unique properties of organometallic compounds make them attractive for a wide range of applications beyond traditional organic synthesis. solubilityofthings.comiitkgp.ac.in
In materials science , MHB can serve as a precursor for the synthesis of novel magnesium-containing materials. For instance, the controlled hydrolysis or oxidation of MHB could lead to the formation of magnesium oxide or mixed-metal oxide nanoparticles with tailored properties for catalysis, electronics, or ceramics. The heptoxybenzene ligand could act as a template or stabilizing agent during nanoparticle formation, influencing their size, shape, and surface chemistry. The use of organometallic compounds in the development of electronic and optical materials is a rapidly growing field. solubilityofthings.com
Collaboration with biologists is crucial for exploring the potential of MHB in chemical biology and medicine. researchgate.netwikipedia.org Understanding the interactions of MHB and its derivatives with biological systems is essential for designing effective bioconjugation strategies and developing novel therapeutic or diagnostic agents. nih.govacs.org
From an engineering perspective, the development of robust and scalable manufacturing processes for MHB, as discussed in the context of flow chemistry and microreactors, is paramount for its widespread adoption. acs.orgchemicalindustryjournal.co.uk Process engineers can contribute to the design and optimization of reactor systems, ensuring safe and efficient production. fraunhofer.dechemicalprocessing.com
Theoretical Advancements in Predicting Novel Reactivity of Organomagnesium Species and Their Catalytic Activity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. gmu.edu Theoretical advancements, particularly in the application of Density Functional Theory (DFT), are providing unprecedented insights into the structure, stability, and reactivity of organomagnesium compounds. nih.govacs.org
Computational models can be used to predict the stability and reactivity of MHB. gmu.edu By calculating properties such as Mg-C bond lengths and charge distributions, researchers can gain a deeper understanding of the factors that govern its reactivity. gmu.edu These models can also be used to explore the reaction mechanisms of MHB with various substrates, helping to rationalize experimental observations and predict the outcomes of new reactions. nih.govacs.org For example, computational studies have been instrumental in elucidating the complex Schlenk equilibrium, which governs the speciation of Grignard reagents in solution. acs.org
Furthermore, theoretical calculations can guide the design of novel MHB-based catalysts. By modeling the interaction of MHB with different substrates and transition states, it is possible to predict its catalytic activity for a given transformation. nih.gov This in silico screening approach can accelerate the discovery of new catalytic applications for MHB, reducing the need for extensive experimental work. The prediction of catalytic activity is a major focus of computational chemistry, with the potential to revolutionize the development of new catalysts. acs.org
| Theoretical Method | Application to MHB Research |
| Density Functional Theory (DFT) | Predicting structure, stability, and reaction mechanisms. nih.govacs.org |
| Ab initio Molecular Dynamics | Simulating the dynamic behavior of MHB in solution and its interaction with solvents. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the interaction of MHB with large biological molecules like proteins. |
| Machine Learning | Developing predictive models for the reactivity and catalytic activity of MHB based on large datasets. |
Table 3: Theoretical Methods and Their Potential Applications in the Study of Magnesium Heptoxybenzene Bromide. This table outlines key computational techniques and how they can be applied to advance our understanding and utilization of MHB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
